Aurora A inhibitor 4
Beschreibung
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-9-10-18-17(11-16)13(2)23-21(24-18)27-22-25-19(12-20(28)26-22)14-5-7-15(29-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQQNMXXWWOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Alisertib (MLN8237) in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA).[1][2][3] As a critical regulator of mitotic progression, AURKA is frequently overexpressed in various human cancers, making it a compelling target for therapeutic intervention.[3][4][5] Alisertib functions as an ATP-competitive inhibitor, binding to AURKA and preventing its activation via autophosphorylation.[2][6] This targeted inhibition disrupts the formation of the mitotic spindle and chromosome segregation, leading to G2/M cell cycle arrest, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[3][7][8] This document provides a comprehensive overview of the molecular mechanism of Alisertib, its effects on downstream signaling pathways, its cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective Inhibition of Aurora Kinase A
The primary mechanism of action of Alisertib is its highly selective inhibition of Aurora Kinase A (AURKA), a serine/threonine kinase essential for multiple processes during mitosis.[3][5]
-
Molecular Target: Alisertib is a reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of AURKA.[2][6] This binding prevents the crucial autophosphorylation of AURKA at Threonine 288 (Thr288), a step required for its full enzymatic activation.[6][7][9]
-
Selectivity: Alisertib exhibits high selectivity for AURKA over its closely related family member, Aurora Kinase B (AURKB). In cell-free enzymatic assays, Alisertib is over 200 times more potent against AURKA than AURKB.[1][8][10] This selectivity is critical, as the inhibition of AURKB is associated with a different set of cellular phenotypes and toxicities.
The direct consequence of AURKA inhibition by Alisertib is the failure of key mitotic events. AURKA is crucial for centrosome maturation and separation, the establishment of a bipolar mitotic spindle, and proper chromosome alignment at the metaphase plate.[5][9][10] Inhibition by Alisertib leads to a cascade of mitotic errors, including the formation of monopolar or multipolar spindles and misaligned chromosomes.[7][8]
Caption: Core mechanism of Alisertib action on Aurora Kinase A.
Downstream Signaling Pathways Affected by Alisertib
The inhibition of AURKA by Alisertib triggers significant alterations in several downstream signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.
-
Cell Cycle Control (G2/M Arrest): Alisertib treatment leads to a robust G2/M phase arrest.[1][4][11] This is mediated by the modulation of key cell cycle regulators. A common observation is the upregulation of the tumor suppressor p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 (Waf1/Cip1) and p27 (Kip1).[1][4][12][13] Concurrently, levels of critical M-phase proteins like Cyclin-dependent kinase 1 (CDK1/CDC2) and Cyclin B1 are often downregulated.[4][12][14]
-
Apoptosis Induction: Following mitotic catastrophe, cancer cells treated with Alisertib frequently undergo apoptosis.[7][11][15] This is evidenced by the activation of the intrinsic mitochondrial pathway, marked by an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent cleavage and activation of caspase-9 and the executioner caspase-3.[16] Cleavage of Poly (ADP-ribose) polymerase (PARP) is also a hallmark of this process.[1]
-
Autophagy Modulation: Several studies report the induction of autophagy in cancer cells upon Alisertib treatment.[4][12][14] This is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that negatively regulates autophagy.[4][5][17] Alisertib has been shown to decrease the phosphorylation of key components of this pathway, including Akt and mTOR.[4][14]
Caption: Key downstream signaling pathways modulated by Alisertib.
Quantitative Data Summary
The efficacy and selectivity of Alisertib have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of Alisertib
| Target Kinase | Assay Type | IC50 Value (nM) | Selectivity (fold) vs. AURKA | Reference(s) |
|---|---|---|---|---|
| Aurora A (AURKA) | Cell-free | 1.2 | - | [1][10][14] |
| Aurora A (AURKA) | Cell-based | 6.7 | - | [10] |
| Aurora B (AURKB) | Cell-free | 396.5 | >300-fold | [1][10][14] |
| Aurora B (AURKB) | Cell-based | 1,534 | >200-fold |[10] |
Table 2: Anti-proliferative Activity of Alisertib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Reference(s) |
|---|---|---|---|---|
| HCT-116 | Colorectal Cancer | Proliferation | 27 ± 4 | [10] |
| Calu-6 | Lung Carcinoma | Proliferation | 33 ± 10 | [10] |
| PC-3 | Prostate Cancer | Proliferation | 50 ± 12 | [10] |
| SU-DHL-4 | Lymphoma | Proliferation | 15 ± 4 | [10] |
| MM1.S | Multiple Myeloma | Proliferation | 3 - 1710 (range) | [1] |
| OPM1 | Multiple Myeloma | Proliferation | 3 - 1710 (range) | [1] |
| SKOV3 | Ovarian Cancer | Proliferation | Not specified | [14] |
| AGS | Gastric Cancer | Proliferation | Not specified | [4] |
| MCF7 | Breast Cancer | Proliferation | Not specified | [12] |
| MDA-MB-231 | Breast Cancer | Proliferation | Not specified |[12] |
Table 3: Effect of Alisertib on Cell Cycle and Apoptotic Markers
| Cell Line(s) | Protein Marker | Effect | Magnitude | Reference(s) |
|---|---|---|---|---|
| MDA-MB-231 | p21 Waf1/Cip1 | Upregulation | 2.8 to 3.7-fold | [17] |
| MDA-MB-231 | p27 Kip1 | Upregulation | 2.1 to 2.3-fold | [17] |
| MDA-MB-231 | p53 | Upregulation | 1.4 to 1.5-fold | [17] |
| BxPC-3 | p53 | Upregulation | 5.6 to 7.1-fold | [13] |
| BxPC-3 | p21 Waf1/Cip1 | Upregulation | 1.3 to 1.9-fold | [13] |
| MDA-MB-231 | CDK1/CDC2 | Downregulation | ~20% to 42% | [17] |
| Primary MM Cells | G2/M Phase Cells | Increase | 2 to 6-fold | [1][9] |
| Multiple Cell Lines | Caspase 3/9, PARP | Cleavage | Significant Increase |[1][4][16] |
Experimental Protocols
The characterization of Alisertib's mechanism of action relies on a suite of standard molecular and cellular biology techniques.
4.1 Cell Proliferation (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Alisertib (e.g., 0.001 to 10 µM) or DMSO as a vehicle control for 48-72 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
4.2 Western Blotting for Protein Expression This technique is used to detect and quantify changes in specific protein levels.
-
Cell Lysis: Treat cells with Alisertib for the desired time (e.g., 24, 48 hours), then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
4.3 Cell Cycle Analysis by Flow Cytometry This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment & Harvesting: Treat cells with Alisertib (e.g., 0.5 µM) for 24 hours. Harvest cells by trypsinization, collect the supernatant, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Conclusion
Alisertib (MLN8237) is a highly selective and potent inhibitor of Aurora Kinase A. Its mechanism of action is centered on the disruption of normal mitotic processes, including spindle formation and chromosome segregation. This leads to G2/M cell cycle arrest and the induction of cell death via apoptosis and mitotic catastrophe. The effects of Alisertib are mediated through the modulation of key signaling pathways, including the p53 tumor suppressor network and the PI3K/Akt/mTOR survival pathway. The robust preclinical data, supported by the quantitative and mechanistic studies outlined in this guide, provide a strong rationale for the continued clinical development of Alisertib as a targeted therapy for a range of human cancers.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MK-5108: A Technical Guide to its Aurora A Kinase Inhibitory Activity and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5108 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis.[1] MK-5108's targeted inhibition of Aurora A disrupts mitotic events, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy, both as a monotherapy and in combination with other chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of the inhibitory activity and cellular effects of MK-5108, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of MK-5108 has been quantified against Aurora kinases and various cancer cell lines. The following tables summarize these findings.
Table 1: In Vitro Kinase Inhibitory Activity of MK-5108
| Kinase Target | IC50 (nM) | Selectivity vs. Aurora A |
| Aurora A | 0.064 | - |
| Aurora B | 14 | 220-fold |
| Aurora C | 12 | 190-fold |
Data compiled from multiple sources.[3][4]
Table 2: Anti-proliferative Activity of MK-5108 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.16 - 6.4 |
| HeLa-S3 | Cervical Cancer | 0.16 - 6.4 |
| A549 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H460 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| Calu-1 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| A427 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H1355 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H358 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H1666 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H1650 | Non-Small Cell Lung Cancer | 0.25 - >10 |
| H727 | Non-Small Cell Lung Cancer | >10 |
IC50 values represent the concentration of MK-5108 required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[3][5]
Cellular Effects of MK-5108
Inhibition of Aurora A kinase by MK-5108 leads to a cascade of cellular events, primarily affecting cell cycle progression and survival.
-
G2/M Phase Arrest: Treatment with MK-5108 induces a robust arrest of cells in the G2/M phase of the cell cycle.[1][6] This is a direct consequence of inhibiting Aurora A's function in centrosome maturation and bipolar spindle formation.[7]
-
Apoptosis: Prolonged G2/M arrest and mitotic catastrophe triggered by MK-5108 treatment ultimately lead to the induction of apoptosis, or programmed cell death.[8][9] This is often evidenced by an increase in the sub-G1 cell population in flow cytometry analysis and cleavage of PARP.[5]
-
Polyploidy: Inhibition of Aurora A can also result in the formation of polyploid cells, which are cells containing more than two sets of homologous chromosomes.[6] This arises from failed cytokinesis following mitotic arrest.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of MK-5108 are provided below.
In Vitro Aurora A Kinase Inhibition Assay
This assay quantifies the ability of MK-5108 to inhibit the enzymatic activity of purified Aurora A kinase.
Materials:
-
Recombinant active Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 15 mM Mg(OAc)₂, 0.2 mM EDTA)[4]
-
MK-5108 (or other test compounds)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of MK-5108 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted MK-5108.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes).[4]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each MK-5108 concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MK-5108 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the effect of MK-5108 on cell proliferation and viability.[10]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
MK-5108
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MK-5108 and incubate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each MK-5108 concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the MK-5108 concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine the effect of MK-5108 on cell cycle distribution.[12][13]
Materials:
-
Cells treated with MK-5108 or vehicle
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.[14]
-
Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission fluorescence.
-
Analyze the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of Aurora A and its downstream targets following MK-5108 treatment.
Materials:
-
Cell lysates from MK-5108 treated and control cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total-Aurora A, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to MK-5108 and Aurora A kinase.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Conclusion
MK-5108 is a highly specific and potent inhibitor of Aurora A kinase with significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. Its mechanism of action, centered on the disruption of mitotic progression, has been well-characterized through a variety of in vitro and cell-based assays. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with MK-5108 and other Aurora kinase inhibitors. Further investigation, including clinical trials, continues to explore the full therapeutic potential of this targeted anti-cancer agent.[16]
References
- 1. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozasertib (VX-680): An In-depth Technical Guide to Downstream Signaling Pathways in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of Aurora kinases A, B, and C, which are crucial regulators of mitosis. Dysregulation of these kinases is a common feature in various malignancies, including leukemia. Beyond its effects on Aurora kinases, Tozasertib also exhibits inhibitory activity against other key oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), including the drug-resistant T315I mutant. This multi-targeted profile makes Tozasertib a compound of significant interest for the treatment of various forms of leukemia. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Tozasertib in leukemia, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Tozasertib is an ATP-competitive inhibitor that targets the serine/threonine Aurora kinases. By binding to the ATP-binding pocket of these enzymes, Tozasertib prevents their phosphorylation and subsequent activation, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[1][2] The inhibition of Aurora kinases A and B are the primary drivers of its anti-proliferative effects.[3]
-
Aurora Kinase A (Aur-A): Inhibition of Aur-A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest.[3] Tozasertib has been shown to block the autophosphorylation of Aur-A at Threonine 288 (Thr288), a critical step for its activation.[4]
-
Aurora Kinase B (Aur-B): Inhibition of Aur-B disrupts the spindle assembly checkpoint and prevents the proper phosphorylation of its substrates, most notably Histone H3 at Serine 10 (H3S10ph).[3][5] This leads to defects in chromosome condensation and segregation, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and eventual apoptosis.[6]
-
FLT3 and BCR-ABL: Tozasertib also demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3 and BCR-ABL, including the T315I mutation which confers resistance to many first and second-generation tyrosine kinase inhibitors.[1][7][8] This dual activity is particularly relevant in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations and Philadelphia chromosome-positive (Ph+) leukemias.[1][9]
Downstream Signaling Pathways
The inhibition of its primary and secondary targets by Tozasertib leads to the modulation of several critical downstream signaling pathways that govern cell cycle progression, survival, and apoptosis.
Cell Cycle Regulation
Tozasertib's most prominent effect is the disruption of the cell cycle at the G2/M transition. This is primarily mediated through the inhibition of Aurora kinases.
Inhibition of Aurora A prevents the activation of Cdc25c, a phosphatase required for the activation of the Cyclin B/CDK1 complex, which is the master regulator of mitotic entry.[10][11][12] Simultaneously, inhibition of Aurora B prevents the phosphorylation of Histone H3, leading to defects in chromosome condensation and segregation.[5] This culminates in G2/M arrest, endoreduplication, and ultimately apoptosis.[6]
Apoptotic Pathways
Tozasertib induces apoptosis in leukemia cells through multiple mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Treatment with Tozasertib has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the activation of executioner caspases, such as Caspase-3.[8] Activated Caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[4][8]
Pro-Survival Signaling
Tozasertib also impacts key pro-survival signaling pathways that are frequently hyperactivated in leukemia.
In Ph+ leukemias and FLT3-ITD AML, Tozasertib directly inhibits the kinase activity of BCR-ABL and FLT3-ITD, respectively. This leads to the downregulation of their downstream effector pathways, including the RAS/ERK and PI3K/AKT/mTOR pathways.
Tozasertib treatment leads to a decrease in the phosphorylation of CrkL, a direct substrate of BCR-ABL.[8] By inhibiting these upstream kinases, Tozasertib effectively shuts down the downstream signaling cascades that drive leukemic cell proliferation and survival.[9][10][13]
The tumor suppressor protein p53 plays a critical role in the cellular response to Aurora kinase inhibition. In cells with wild-type p53, Tozasertib treatment can lead to the stabilization and activation of p53, resulting in the upregulation of its downstream targets like the cyclin-dependent kinase inhibitor p21.[6] This can induce a G1 arrest following mitotic slippage. However, in leukemia cells with mutated or dysfunctional p53, the p53-dependent post-mitotic checkpoint is compromised.[14][15] This makes these cells more susceptible to Tozasertib-induced endoreduplication and subsequent apoptosis.[6]
Quantitative Data
The following tables summarize the quantitative data on the effects of Tozasertib in various leukemia cell lines and patient samples.
Table 1: IC50 Values for Cell Viability
| Cell Line / Sample | Leukemia Type | Tozasertib (VX-680) IC50 | Reference |
| UKF-NB-3 | Neuroblastoma (for comparison) | 5.5 ± 0.4 nM | [16] |
| UKF-NB-3rCDDP1000 | Neuroblastoma (for comparison) | 7.8 ± 0.6 nM | [16] |
| K562 | Chronic Myeloid Leukemia | Not specified, but dose-dependent growth inhibition observed | [8] |
| Ba/F3 T315I | B-cell prolymphocytic leukemia with T315I mutation | Not specified, but dose-dependent growth inhibition observed | [8] |
Table 2: Induction of Apoptosis
| Cell Line / Sample | Leukemia Type | Tozasertib (VX-680) Concentration | % Apoptotic Cells (Annexin V+) | Reference |
| Primary AML Blasts (Patient 11) | Acute Myeloid Leukemia | 10 nM | 26.4% | [4] |
| 20 nM | 37.6% | [4] | ||
| 50 nM | 63.0% | [4] | ||
| Normal Bone Marrow Blasts | Healthy Donor | 50 nM | 22.5% | [4] |
| BLQ1 (T315I) | Acute Lymphoblastic Leukemia | 1 µM (48 hrs) | ~50% | [1] |
| UCSF02 (Wild-type BCR-ABL) | Acute Lymphoblastic Leukemia | 1 µM (48 hrs) | ~40% | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of Tozasertib on leukemia cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat cells with serial dilutions of Tozasertib for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with Tozasertib for the desired time.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat leukemia cells with Tozasertib for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of specific proteins.
-
Protein Extraction: Lyse Tozasertib-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against the proteins of interest (e.g., p-Aur-A (Thr288), p-Histone H3 (Ser10), cleaved PARP, p-CrkL, total and phosphorylated forms of ERK and AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Tozasertib is a multi-targeted kinase inhibitor with potent anti-leukemic activity. Its ability to inhibit Aurora kinases, as well as key oncogenic drivers like FLT3 and BCR-ABL, results in the disruption of multiple critical downstream signaling pathways. By inducing cell cycle arrest, promoting apoptosis, and inhibiting pro-survival signaling, Tozasertib represents a promising therapeutic agent for various forms of leukemia, including those with poor prognosis and drug resistance. Further research into the intricate downstream effects of Tozasertib will continue to inform its clinical development and potential combination therapies.
References
- 1. Activity of the Aurora Kinase inhibitor VX-680 against Bcr/Abl positive acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the Aurora kinase inhibitor VX-680 against Bcr/Abl-positive acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tozasertib - LKT Labs [lktlabs.com]
- 11. Regulation of Cdc25C by ERK-MAP kinases during the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cdc25 phosphatases are required for timely assembly of CDK1-cyclin B at the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 pathway dysfunction is highly prevalent in acute myeloid leukemia independent of TP53 mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | P53-MDM2 Pathway: Evidences for A New Targeted Therapeutic Approach in B-Acute Lymphoblastic Leukemia [frontiersin.org]
- 16. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aurora A Kinase in Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that orchestrates multiple critical events during mitosis to ensure the faithful segregation of chromosomes. Its precise spatiotemporal regulation is paramount for the assembly of a functional bipolar mitotic spindle. Dysregulation of Aurora A activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of Aurora A's core functions in mitotic spindle assembly, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and associated experimental workflows.
Core Functions of Aurora A in Mitotic Spindle Assembly
Aurora A's role in spindle assembly is multifaceted, encompassing centrosome maturation, microtubule dynamics regulation, and the recruitment and activation of key mitotic proteins.[1][2][3] Interference with Aurora A function leads to a range of mitotic spindle assembly defects, from monopolar spindles to smaller bipolar spindles, ultimately causing chromosome mis-segregation and aneuploidy.[1][4]
Centrosome Maturation and Separation
During the G2 phase, Aurora A localizes to centrosomes and is essential for their maturation, a process characterized by the recruitment of pericentriolar material (PCM), including γ-tubulin.[2] This recruitment enhances the microtubule-nucleating capacity of the centrosomes, which is a prerequisite for the formation of a robust mitotic spindle.[2][5] Aurora A facilitates this by phosphorylating and recruiting key centrosomal proteins.
Key substrates of Aurora A in centrosome maturation include:
-
NDEL1 (Nuclear distribution element-like 1): Phosphorylation of NDEL1 by Aurora A is crucial for its localization to the centrosome and for subsequent centrosome maturation and separation.[6]
-
TACC3 (Transforming acidic coiled-coil containing protein 3): Aurora A-mediated phosphorylation of TACC3 promotes its recruitment to the centrosome, contributing to microtubule stabilization.
-
CEP192 (Centrosomal protein 192): CEP192 acts as a scaffold for Aurora A and Polo-like kinase 1 (PLK1) at the centrosome, facilitating their activation and the subsequent recruitment of other PCM components.[2]
Inhibition or depletion of Aurora A results in a significant reduction in the accumulation of these and other PCM components at the centrosome, leading to defects in spindle pole formation.[5][6]
Regulation of Microtubule Dynamics
Aurora A plays a crucial role in regulating the dynamic instability of microtubules during spindle formation. It promotes the assembly and stabilization of spindle microtubules through the phosphorylation of various microtubule-associated proteins (MAPs). Inactivation of Aurora A leads to microtubule hyperstabilization and an imbalance of forces within the spindle, which can cause spindle pole fragmentation.[7]
Activation and Localization by TPX2
Targeting protein for Xenopus kinesin-like protein 2 (TPX2) is a key activator and targeting factor for Aurora A at the mitotic spindle.[8] In early mitosis, following the breakdown of the nuclear envelope, TPX2 is released from importin-α/β and binds to Aurora A.[8] This interaction has two major consequences:
-
Activation: TPX2 binding induces a conformational change in Aurora A, leading to its full activation, a process that is synergistic with its autophosphorylation on Threonine 288.[8][9]
-
Localization: TPX2 targets Aurora A to the spindle microtubules, which is essential for its functions away from the centrosomes.[8]
The Aurora A-TPX2 complex is a critical hub for regulating spindle assembly factors and ensuring the proper organization of the mitotic spindle.
Quantitative Data on Aurora A Function
The following tables summarize quantitative data from key studies investigating the effects of Aurora A perturbation on mitotic spindle assembly.
Table 1: Effects of Aurora A Inhibition/Depletion on Mitotic Spindle Integrity
| Experimental System | Method of Aurora A Perturbation | Observed Phenotype | Quantitative Measurement | Reference |
| Human U2OS cells | MLN8054 (inhibitor) | Monopolar spindles | 66% of cells with one centrosome | [1] |
| Human glioma cells | siRNA | Decreased Aurora A expression | ~80% reduction in protein, ~75% reduction in mRNA | [10] |
| C. elegans embryos | RNAi (air-1) | Reduced centrosomal α-tubulin | Fluorescence intensity at ~40% of wild-type levels | [5] |
| Human U2OS cells | MLN8237 (inhibitor) | Reduced pAurora A at spindle poles | Significant reduction in immunofluorescence signal | [11] |
Table 2: Quantitative Analysis of Aurora A Interactions
| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) or Stoichiometry (N) | Reference |
| Aurora A / CEP192 (1-300) | Isothermal Titration Calorimetry (ITC) | Kd = 1.6 ± 0.2 µM, N = 0.9 ± 0.1 | [12] |
| Aurora A / CEP192 (301-600) | Isothermal Titration Calorimetry (ITC) | Kd = 1.3 ± 0.2 µM, N = 1.0 ± 0.1 | [12] |
| Aurora A / N-Myc | Enzyme-Linked Immunosorbent Assay (ELISA) | Kd = 2-3 µM | [13] |
| Aurora A / TPX2 (1-43) | Enzyme-Linked Immunosorbent Assay (ELISA) | Kd = 2-3 µM | [13] |
Table 3: Kinase Activity of Aurora A
| Condition | Substrate | Kinase Activity Measurement | Fold Change | Reference |
| Dephosphorylated Aurora A + TPX2 (1-45) | AP peptide | kcat | 50-fold increase | [9] |
| T288V Aurora A + TPX2 (1-45) | AP peptide | kcat | 25-fold increase | [9] |
| Phosphorylated Aurora A + TPX2 | AP peptide | kcat | 2-fold increase | [9] |
Key Experimental Protocols
Detailed methodologies for studying Aurora A kinase function are provided below.
In Vitro Kinase Assay
This protocol is for measuring the kinase activity of recombinant Aurora A.
Materials:
-
Recombinant full-length human Aurora A (e.g., GST-tagged)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide like Kemptide)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (500 µM stock)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Phosphocellulose P81 paper (for radiometric assay)
-
1% Phosphoric acid (for radiometric assay)
-
Scintillation counter or Luminometer
Procedure (Radiometric Assay):
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
10 µL of diluted Aurora A kinase
-
5 µL of substrate solution (e.g., 1 mg/mL MBP)
-
5 µL of Kinase Assay Buffer (5X)
-
5 µL of [γ-³²P]ATP solution (to a final concentration of 50 µM ATP)
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 15-30 minutes.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers air dry.
-
Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Procedure (Luminescence-based ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and buffer.
-
Initiate the reaction by adding ATP. Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate-reading luminometer.[14]
Immunofluorescence Staining of Mitotic Spindle Components
This protocol describes the staining of cellular structures like the mitotic spindle and centrosomes.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin or anti-pericentrin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.[15][16][17][18]
Proteomic Analysis of Aurora A Interactome
This protocol outlines a general workflow for identifying Aurora A interacting proteins using mass spectrometry.
Materials:
-
Cell line expressing tagged Aurora A (e.g., GFP-Aurora A)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody-coupled beads (e.g., anti-GFP magnetic beads)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reagents for in-solution or in-gel trypsin digestion
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis: Lyse cells expressing tagged Aurora A and control cells (e.g., expressing GFP alone) in Lysis Buffer.
-
Immunoprecipitation: Incubate the cell lysates with antibody-coupled beads to capture the tagged Aurora A and its interacting proteins.
-
Washing: Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel and perform in-gel trypsin digestion of the protein bands.
-
Alternatively, perform in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the mass spectra using a protein database search engine (e.g., Mascot, MaxQuant). Compare the proteins identified in the Aurora A pulldown with the control pulldown to identify specific interactors.[19][20][21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Aurora A and a typical experimental workflow for its study.
Caption: Aurora A signaling pathway in mitotic spindle assembly.
Caption: Experimental workflow for studying Aurora A function.
Conclusion
Aurora A kinase is a master regulator of mitotic spindle assembly, with its intricate network of substrates and regulators ensuring the high fidelity of cell division. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the molecular mechanisms governing Aurora A function will continue to fuel the development of novel and more effective anti-cancer therapies targeting this crucial mitotic kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NDEL1 Phosphorylation by Aurora-A Kinase Is Essential for Centrosomal Maturation, Separation, and TACC3 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 10. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial regulation of Aurora A activity during mitotic spindle assembly requires RHAMM to correctly localize TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ptglab.com [ptglab.com]
- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. Aurora-A phosphorylates splicing factors and regulates alternative splicing | bioRxiv [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aurorabiomed.com [aurorabiomed.com]
- 23. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. | Semantic Scholar [semanticscholar.org]
Cellular Targets of MK-5108 Beyond Aurora A Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5108 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its primary mechanism of action involves ATP-competitive inhibition of Aurora A, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] While lauded for its selectivity, a comprehensive understanding of its interactions with other cellular kinases is crucial for a complete assessment of its therapeutic potential and potential for off-target effects. This technical guide provides a detailed overview of the known cellular targets of MK-5108 beyond Aurora A, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
On-Target Activity: Aurora A Kinase Inhibition
MK-5108 exhibits sub-nanomolar potency against Aurora A kinase, with a reported IC50 value of 0.064 nM in biochemical assays.[1][4][5] Inhibition of Aurora A by MK-5108 disrupts several critical mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[6][7] A key cellular phenotype of Aurora A inhibition is the accumulation of cells in the G2/M phase of the cell cycle, which can be observed through flow cytometry and is often accompanied by an increase in the phosphorylation of Histone H3 at Serine 10 (pHH3), a marker of mitotic arrest.[1][2]
Off-Target Cellular Targets of MK-5108
While highly selective, MK-5108 is not entirely specific for Aurora A. Kinase profiling studies have been conducted to determine its broader selectivity profile.
Kinase Selectivity Profile
A comprehensive screen of MK-5108 against a panel of 233 kinases revealed a high degree of selectivity.[1] The vast majority of kinases were not significantly inhibited. However, a few off-target kinases have been identified. Notably, the primary off-target hit with significant activity is Tropomyosin receptor kinase A (TrkA).[1][4] The table below summarizes the known inhibitory activities of MK-5108 against its primary target and key off-target kinases.
Disclaimer: The complete kinase selectivity profile from the primary study by Shimomura et al. (2010) is not publicly available in its entirety. The data presented here is based on the information that has been published and is publicly accessible.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Aurora A | Reference(s) |
| Aurora A | 0.064 | 1 | [1][4][5] |
| Aurora B | 14.1 | 220 | [1][4] |
| Aurora C | 12.1 | 190 | [4] |
| TrkA | 2 | <100 | [1][4] |
| TrkB | 13 | 203 | [8] |
Tropomyosin Receptor Kinase A (TrkA)
The most significant identified off-target of MK-5108 is TrkA, a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons.[1][4] The binding of its ligand, nerve growth factor (NGF), to TrkA activates downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival and function.[9][10] Inhibition of TrkA by off-target compounds could potentially lead to neurological side effects. However, the cellular consequences of TrkA inhibition by MK-5108 in a cancer context are less understood and warrant further investigation.
Signaling Pathways
To visualize the cellular context of MK-5108's activity, the following diagrams illustrate the established signaling pathways for its primary on-target, Aurora A, and its primary off-target, TrkA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the on-target and off-target activities of MK-5108.
Biochemical Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, TrkA)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (MK-5108) dissolved in DMSO
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare a serial dilution of MK-5108 in DMSO.
-
In a reaction plate, add the kinase reaction buffer.
-
Add the test compound (MK-5108) or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Procedure (ADP-Glo™ Assay):
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Cell Proliferation Assay (WST-8)
This colorimetric assay measures the number of viable cells and is used to determine the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MK-5108
-
WST-8 reagent (e.g., from a Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of MK-5108 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of MK-5108 or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescent Staining for Phosphorylated Histone H3 (pHH3)
This method is used to visualize and quantify the population of cells in mitosis, a hallmark of Aurora A inhibition.
Materials:
-
Cells cultured on coverslips or in a multi-well imaging plate
-
MK-5108
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with MK-5108 or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of pHH3-positive cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing off-target kinases of a small molecule inhibitor like MK-5108.
Conclusion
MK-5108 is a highly selective inhibitor of Aurora A kinase, a well-validated target in oncology. However, like most kinase inhibitors, it is not entirely specific. The primary identified off-target with potential physiological relevance is TrkA. A thorough understanding of these off-target interactions is essential for predicting potential side effects and for the rational design of combination therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the complete cellular target profile of MK-5108 and other kinase inhibitors in development. Further research, including the public availability of comprehensive kinase screening data, will be invaluable in advancing our understanding of the complex pharmacology of targeted cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Probe MK-5108 | Chemical Probes Portal [chemicalprobes.org]
- 9. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
- 10. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib (VX-680): An In-depth Technical Guide on its Effect on Cell Cycle Progression and Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, ATP-competitive pan-Aurora kinase inhibitor.[1] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2][3] Aberrant expression and activity of these kinases are common in a wide range of human tumors, leading to aneuploidy and tumorigenesis.[2][4] Tozasertib has been shown to block cell-cycle progression and induce apoptosis in a diverse array of human tumor types.[4][5] This technical guide provides a comprehensive overview of the effects of Tozasertib on cell cycle progression and arrest, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.
Mechanism of Action: Inhibition of Aurora Kinases
Tozasertib inhibits all three members of the Aurora kinase family, albeit with different potencies. It is most active against Aurora A, followed by Aurora C and Aurora B.[1][6] The inhibition of these kinases disrupts several critical mitotic events.
-
Aurora A: Essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][7][8]
-
Aurora B: A key component of the chromosomal passenger complex (CPC), it regulates chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[2][3][7]
-
Aurora C: Primarily involved in meiosis, but also cooperates with Aurora B in mitosis.[2]
By inhibiting these kinases, Tozasertib disrupts the normal progression of mitosis, leading to profound effects on the cell cycle.[4]
Quantitative Data: Inhibitory Activity of Tozasertib
The inhibitory potency of Tozasertib has been characterized in various cell-free and cell-based assays.
| Target | Parameter | Value (nM) | Reference |
| Aurora A | Ki | 0.6 | [1][6] |
| Aurora B | Ki | 18 | [1][6] |
| Aurora C | Ki | 4.6 | [1][6] |
| FLT-3 | Ki | 30 | [1] |
| BCR-ABL | Ki | 30 | [1] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various ATC cells | Anaplastic Thyroid Carcinoma | 25 - 150 | [9] |
| BaF3 cells | Pro-B cell line | ~300 | [1][9] |
| HeLa | Cervical Cancer | Time-dependent | [5] |
| Neuroblastoma cell lines | Neuroblastoma | 5.5 - 664 | [10] |
Effect on Cell Cycle Progression and Arrest
The primary consequence of Aurora kinase inhibition by Tozasertib is a disruption of the cell cycle, predominantly leading to a G2/M phase arrest.[1][11][12] This is a direct result of inhibiting the functions of Aurora A and B in mitosis.
G2/M Arrest and Endoreduplication
Treatment of cancer cells with Tozasertib leads to an accumulation of cells in the G2/M phase of the cell cycle.[11][12][13] This arrest is often followed by endoreduplication, a process where cells undergo DNA replication without cell division, resulting in cells with a DNA content of 4N or greater (polyploidy).[1][12][14] This phenotype is characteristic of Aurora B inhibition, which is critical for cytokinesis.
Signaling Pathways Modulated by Tozasertib
The G2/M arrest induced by Tozasertib is mediated by its impact on key cell cycle regulatory proteins. Inhibition of Aurora kinases leads to:
-
Decreased Phosphorylation of Histone H3: Histone H3 is a substrate of Aurora B, and its phosphorylation at Serine 10 is a hallmark of mitosis.[10][15] Tozasertib treatment leads to a significant reduction in phosphorylated histone H3, indicating inhibition of Aurora B activity.[1][10]
-
Modulation of Cyclin B1 and Cdc2 (CDK1): The Cyclin B1/Cdc2 complex is the master regulator of entry into mitosis. Tozasertib treatment has been shown to decrease the expression of both Cyclin B1 and Cdc2 in some cancer cell lines.[11]
-
Activation of the p53-p21 Pathway: In p53 wild-type cells, Tozasertib can induce the expression of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[14][16] This pathway contributes to the cell cycle arrest. However, the response to Tozasertib can be influenced by the p53 status of the cells, with p53-compromised cells often showing increased endoreduplication and subsequent apoptosis.[14][16]
Figure 1: Tozasertib's mechanism leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Prolonged G2/M arrest and the accumulation of polyploid cells ultimately trigger programmed cell death, or apoptosis.[4][11] Tozasertib has been shown to induce apoptosis in a variety of cancer cell lines.[1] This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow Cytometer
Procedure:
-
Culture cells to the desired confluency and treat with Tozasertib at various concentrations for the desired time period.
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS to ensure a single-cell suspension.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells on ice for at least 2 hours or store at -20°C for several weeks.
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA content channel.
Figure 2: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p53, anti-p21, anti-phospho-Histone H3 (Ser10), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Tozasertib as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Histone H3 Phosphorylation Assay
This can be assessed by Western blotting as described above, using an antibody specific for phospho-Histone H3 (Ser10), or by using a dedicated ELISA-based assay kit.
Procedure (ELISA-based):
-
Extract histones from Tozasertib-treated and control cells according to the kit manufacturer's protocol.
-
Add the histone extracts to the wells of the assay plate, which are coated with an antibody that captures total histone H3.
-
Incubate to allow histone binding.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated Histone H3 (Ser10).
-
Incubate to allow the detection antibody to bind.
-
Wash the wells again.
-
Add a substrate that generates a colorimetric or fluorescent signal in the presence of the detection antibody's conjugate (e.g., HRP).
-
Measure the signal using a plate reader.
-
Quantify the amount of phosphorylated Histone H3 relative to the total amount of histone H3.
Conclusion
Tozasertib is a potent pan-Aurora kinase inhibitor that effectively disrupts cell cycle progression in cancer cells. Its primary mechanism of action involves the inhibition of Aurora kinases A and B, leading to a robust G2/M arrest, endoreduplication, and subsequent apoptosis. The effects of Tozasertib are mediated through the modulation of key cell cycle regulatory pathways, including the inhibition of histone H3 phosphorylation and, in some contexts, the activation of the p53 pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the cellular responses to Tozasertib and other Aurora kinase inhibitors. This in-depth understanding is crucial for the continued development and optimization of this class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. web.donga.ac.kr [web.donga.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. HTRF Human and Mouse Phospho-Histone H3 (Thr3) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aurora A-N-MYC Axis: A Critical Regulator of Neuroblastoma Pathogenesis and a Key Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Amplification of the MYCN oncogene is a hallmark of high-risk neuroblastoma and is strongly correlated with poor prognosis and therapeutic resistance.[1][2] The oncoprotein N-MYC is a potent transcription factor that drives tumor cell proliferation. Its cellular levels are tightly regulated, primarily through a phosphorylation-dependent ubiquitin-proteasome degradation pathway. A pivotal mechanism for N-MYC stabilization in neuroblastoma involves its direct interaction with the serine/threonine kinase Aurora A.[1][3] This interaction shields N-MYC from degradation, leading to its accumulation and enhanced oncogenic activity.[4] This guide provides a comprehensive overview of the molecular mechanisms governing Aurora A-mediated N-MYC stabilization, details key experimental methodologies to study this interaction, presents quantitative data from seminal studies, and discusses the therapeutic implications of targeting this axis.
The Canonical N-MYC Degradation Pathway
Under normal physiological conditions, the N-MYC protein has a very short half-life, ensuring its levels are kept in check.[5][6] Its degradation is a multi-step process orchestrated by a series of post-translational modifications:
-
Priming Phosphorylation: The process is initiated during the G2/M phase of the cell cycle, where Cyclin B/CDK1 phosphorylates N-MYC at Serine 62 (S62).[7][8]
-
Secondary Phosphorylation: This "priming" phosphorylation at S62 allows for the subsequent phosphorylation at Threonine 58 (T58) by Glycogen Synthase Kinase 3β (GSK3β).[7][8]
-
E3 Ligase Recognition: The doubly phosphorylated (T58/S62) degron motif within N-MYC is then recognized by the F-box protein FBXW7, a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[4][9][10]
-
Ubiquitination and Proteasomal Degradation: FBXW7 mediates the polyubiquitination of N-MYC, tagging it for degradation by the 26S proteasome.[7][10]
This tightly regulated degradation is crucial for preventing the oncogenic accumulation of N-MYC.
Aurora A: The Guardian of N-MYC
In MYCN-amplified neuroblastoma, this degradation pathway is subverted. These tumors exhibit high levels of Aurora A kinase, which plays a crucial role in mitosis but has also been identified as a key N-MYC stabilizing protein.[1][2][11]
Mechanism of Stabilization:
The stabilization of N-MYC by Aurora A is primarily a kinase-independent scaffolding function.[7][12] Aurora A directly binds to a region of N-MYC that flanks the FBXW7 recognition site.[13] This physical interaction sterically hinders the SCF(FBXW7) complex from accessing the T58/S62 degron, thereby preventing N-MYC ubiquitination and subsequent degradation.[1][4][13] By forming a complex, Aurora A effectively sequesters N-MYC from the cellular degradation machinery, leading to its stabilization and accumulation, which in turn drives the malignant phenotype of neuroblastoma cells.[2][7]
Signaling Pathway Diagram
Caption: Aurora A stabilizes N-MYC by preventing its degradation.
Therapeutic Targeting of the Aurora A-N-MYC Interaction
The discovery that N-MYC stability is dependent on its interaction with Aurora A provided a novel therapeutic avenue. Since N-MYC itself has been notoriously difficult to target directly, inhibiting its stabilizer, Aurora A, emerged as a viable strategy.[12][14]
Several small molecule inhibitors of Aurora A have been developed. Notably, compounds like Alisertib (MLN8237) and MLN8054 have been shown to not only inhibit the kinase activity of Aurora A but also to induce a conformational change in the protein.[7][8][14] This allosteric effect disrupts the binding interface between Aurora A and N-MYC.[12][13] The dissociation of the complex exposes the N-MYC degron, allowing for its recognition by FBXW7, ubiquitination, and subsequent proteasomal degradation.[7][14] This leads to a reduction in N-MYC levels, suppression of N-MYC-dependent transcription, and ultimately, tumor regression in preclinical models of neuroblastoma.[11][12]
More recent strategies involve the development of PROTACs (PROteolysis TArgeting Chimeras) that specifically target Aurora A for degradation, which in turn leads to the degradation of N-MYC.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the Aurora A-N-MYC axis and its inhibition.
Table 1: Binding Affinities and Inhibitor Potency
| Interacting Proteins / Inhibitor | Assay Type | Value | Reference |
|---|---|---|---|
| Aurora A / N-MYC (AIR) | AlphaScreen | Kd = 190 ± 40 nM | [13] |
| Alisertib (MLN8237) | Aurora A Kinase Assay | IC50 < 1 nM | [7] |
| MLN8054 | Aurora A Kinase Assay | IC50 = 4 nM | [7] |
| CCT137690 | Aurora A Kinase Assay | IC50 = 15 nM | [17] |
| CD532 | Aurora A Kinase Assay | IC50 = 25 nM |[18] |
Table 2: Cellular and In Vivo Effects of Aurora A Inhibitors
| Inhibitor | Cell Line / Model | Concentration / Dose | Effect on N-MYC | Outcome | Reference |
|---|---|---|---|---|---|
| Alisertib (MLN8237) | IMR-32 (NB cell line) | 1000 nM | ~80% decrease in protein | Disruption of Aurora A/N-MYC complex | [7] |
| MLN8054 | IMR-32 (NB cell line) | 1000 nM | Concentration-dependent decrease | Apoptosis and cell cycle arrest | [7] |
| CCT137690 | Kelly (NB cell line) | 100 nM | >50% decrease after 24h | Inhibition of cell proliferation | [17] |
| Alisertib (MLN8237) | TH-MYCN Mouse Model | 30 mg/kg, BID | N-MYC downregulation in tumors | Tumor regression, prolonged survival | [12] |
| HLB-0532259 (Degrader) | IMR-32 (NB cell line) | 100 nM | >90% decrease after 24h | Potent degradation of Aurora A and N-MYC |[16] |
Table 3: Clinical Trial Data for Alisertib (MLN8237) in Neuroblastoma
| Trial Phase | Combination Therapy | Patient Population | MTD / RP2D | Overall Response Rate (ORR) | Reference |
|---|
| Phase I | Irinotecan + Temozolomide | Relapsed/Refractory NB | 60 mg/m²/day | 31.8% (50% at MTD) |[19] |
Key Experimental Protocols
Investigating the Aurora A-N-MYC interaction requires specific biochemical and cell biology techniques. Detailed below are protocols for two fundamental experiments.
Co-Immunoprecipitation (Co-IP) to Detect Aurora A-N-MYC Interaction
This protocol is designed to demonstrate the physical association between endogenous Aurora A and N-MYC in a MYCN-amplified neuroblastoma cell line (e.g., IMR-32, Kelly).
Materials:
-
IMR-32 neuroblastoma cells
-
Cell culture reagents
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies: Rabbit anti-N-MYC, Mouse anti-Aurora A
-
Isotype control antibodies: Rabbit IgG, Mouse IgG
-
SDS-PAGE reagents and Western Blotting equipment
Protocol:
-
Cell Lysis: Culture IMR-32 cells to ~80-90% confluency. Wash cells twice with ice-cold PBS. Add 1 ml of ice-cold Co-IP Lysis Buffer per 10 cm dish. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on a rotator for 30 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.
-
Pre-clearing: To 1 mg of total protein, add 20-30 µl of a 50% slurry of Protein A/G beads. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-N-MYC) or the corresponding isotype control IgG to the pre-cleared lysate. Incubate on a rotator overnight at 4°C.
-
Complex Capture: Add 40 µl of a 50% slurry of Protein A/G beads to each sample. Incubate on a rotator for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C). Discard the supernatant. Wash the beads 3-5 times with 1 ml of ice-cold Co-IP Lysis Buffer. After the final wash, remove all supernatant.
-
Elution: Resuspend the beads in 40 µl of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with the antibody against the putative interacting partner (e.g., anti-Aurora A). A band for Aurora A in the N-MYC IP lane (but not the IgG control lane) indicates an interaction. Also probe for N-MYC to confirm successful immunoprecipitation.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Protein Stability Assay (Cycloheximide Chase)
This protocol measures the half-life of the N-MYC protein and assesses how it is affected by the inhibition of Aurora A.
Materials:
-
Neuroblastoma cell line (e.g., Kelly)
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/ml in DMSO)
-
Aurora A inhibitor (e.g., Alisertib) or DMSO vehicle control
-
RIPA buffer or other suitable lysis buffer
-
Reagents for protein quantification and Western blotting
Protocol:
-
Cell Treatment: Seed Kelly cells in multiple plates or wells. Allow cells to adhere and grow to ~70% confluency. Treat one set of cells with the Aurora A inhibitor (e.g., 500 nM Alisertib) and a control set with DMSO for a predetermined time (e.g., 6-12 hours) to allow for inhibitor action.
-
Inhibition of Protein Synthesis: Add cycloheximide (final concentration 10-50 µg/ml) to all plates to block new protein synthesis. This marks time zero (t=0).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). To harvest, wash cells with ice-cold PBS and lyse directly in the plate with RIPA buffer.
-
Sample Preparation: Scrape the lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Western Blot Analysis: Normalize all samples to the same total protein concentration. Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting. Probe the membrane with an anti-N-MYC antibody. Also probe for a stable loading control protein (e.g., Actin or Tubulin) to ensure equal loading.
-
Data Analysis: Quantify the N-MYC band intensity for each time point using densitometry software (e.g., ImageJ). Normalize the N-MYC intensity at each time point to the loading control and then express it as a percentage of the intensity at t=0. Plot the percentage of remaining N-MYC versus time on a semi-log plot. The time at which 50% of the protein remains is the half-life (t1/2). Compare the half-life of N-MYC in DMSO-treated versus inhibitor-treated cells. A shorter half-life in the inhibitor-treated cells indicates that the inhibitor promotes N-MYC degradation.
Experimental Workflow: Cycloheximide Chase Assay
Caption: Workflow for Cycloheximide Chase Assay.
Conclusion
The interaction between Aurora A and N-MYC is a cornerstone of the molecular pathogenesis of MYCN-amplified neuroblastoma. Aurora A acts as a critical scaffold protein that protects N-MYC from its canonical degradation pathway, leading to the high levels of this oncoprotein that are required to sustain the malignant state. This deep mechanistic understanding has paved the way for a rational therapeutic strategy: disrupting the Aurora A/N-MYC complex with small molecule inhibitors. This approach effectively destabilizes N-MYC, offering a promising, albeit still evolving, avenue for treating this devastating pediatric cancer. Continued research into more potent and specific agents that target this axis, such as next-generation inhibitors and protein degraders, holds significant promise for improving outcomes for patients with high-risk neuroblastoma.
References
- 1. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors [ouci.dntb.gov.ua]
- 3. Unholy matrimony: Aurora A and N-Myc as malignant partners in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacr.org [aacr.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. MYC is a critical target of FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of aurora-a induce proteasomal degradation of N-myc in childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Alisertib (MLN8237) In Vitro Cell Viability Assays
Introduction
Alisertib (MLN8237) is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase, a key serine/threonine kinase that governs critical processes in mitosis.[1][2] Elevated expression of Aurora A kinase is observed in various human malignancies, correlating with poor prognosis. Alisertib's mechanism involves the disruption of mitotic events, leading to cell cycle arrest, endoreduplication, and ultimately apoptosis in cancer cells.[3][4] These application notes provide a comprehensive protocol for assessing the in vitro efficacy of Alisertib using cell viability assays, tailored for researchers in oncology and drug development.
Mechanism of Action
Alisertib exerts its anti-tumor effects by inhibiting Aurora A kinase. This inhibition disrupts the formation of the mitotic spindle and proper chromosome segregation, leading to a G2/M phase cell cycle arrest and subsequent programmed cell death (apoptosis).[2][5][6]
Experimental Protocols
The following protocol details a standard method for determining the half-maximal inhibitory concentration (IC50) of Alisertib using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for measuring metabolically active cells.[1][7]
I. Materials and Reagents
-
Alisertib (MLN8237)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[9]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (wavelength detection at 570 nm)
II. Experimental Workflow
The overall workflow involves cell seeding, treatment with a serial dilution of Alisertib, incubation, addition of viability reagent, and finally, data acquisition and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-5108 in Solid Tumor Xenograft Models
Introduction
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[1][2] Overexpression of AURKA is frequently observed in a wide variety of human cancers, such as breast, colorectal, ovarian, and lung cancer, and is often associated with chromosomal instability and tumorigenesis.[2][3][4] This makes AURKA a compelling target for anticancer therapies.[3] MK-5108 (also known as VX-689) is a potent and highly selective, orally bioavailable small-molecule inhibitor of Aurora A kinase.[5][6] It competitively binds to the ATP-binding site of Aurora A, leading to the disruption of mitotic progression and subsequent apoptosis in cancer cells overexpressing the kinase.[6][7] Preclinical studies have demonstrated that MK-5108 exhibits antitumor activity both as a single agent and in combination with other chemotherapeutic agents, particularly taxanes like docetaxel.[8][9]
Mechanism of Action
MK-5108 is a highly selective inhibitor of Aurora A kinase with an IC50 of 0.064 nM in cell-free assays.[5][10] Its selectivity for Aurora A is approximately 220-fold and 190-fold higher than for Aurora B and Aurora C, respectively.[5][10] The primary mechanism of action of MK-5108 involves the inhibition of Aurora A's kinase activity. In normal cell division, Aurora A is active during the G2 phase and mitosis, where it phosphorylates various substrates to ensure proper spindle formation and chromosome segregation.[1][11] By inhibiting Aurora A, MK-5108 disrupts these processes, leading to a cascade of cellular events including:
-
Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A prevents the proper formation and function of the mitotic spindle.[6]
-
G2/M Cell Cycle Arrest: Cells treated with MK-5108 are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[5][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]
-
Inhibition of Aurora A Autophosphorylation: MK-5108 has been shown to inhibit the autophosphorylation of Aurora A at Threonine 288, a marker of its activation.[13]
-
Induction of Phosphorylated Histone H3: As a consequence of mitotic arrest, an accumulation of cells positive for phosphorylated Histone H3 (pHH3), a marker for mitosis, is observed.[5][12]
The following diagram illustrates the central role of Aurora A in mitosis and the inhibitory effect of MK-5108.
Caption: Aurora A Kinase signaling pathway and inhibition by MK-5108.
In Vivo Solid Tumor Xenograft Studies
The antitumor efficacy of MK-5108 has been evaluated in various preclinical solid tumor xenograft models. These studies are crucial for determining the agent's in vivo activity, optimal dosing and scheduling, and potential for combination therapies.
Data Summary
Table 1: In Vitro Proliferative Activity of MK-5108
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colon | 0.16 - 6.4[9][13] |
| SW480 | Colon | Not specified |
| HeLa-S3 | Cervical | ~1.26[5] |
| ES-2 | Ovarian | Not specified |
| HCC1143 | Breast | 0.42[5] |
| AU565 | Breast | 0.45[5] |
| MCF-7 | Breast | 0.52[5] |
| HCC1806 | Breast | 0.56[5] |
| CAL85-1 | Breast | 0.74[5] |
Table 2: In Vivo Antitumor Efficacy of MK-5108 Monotherapy
| Model | Cell Line | Treatment and Schedule | Tumor Growth Inhibition (TGI) / %T/C |
|---|---|---|---|
| SCID Mice | HCT116 | 15 mg/kg, PO, BID for 12 days | 10%[13] |
| SCID Mice | HCT116 | 30 mg/kg, PO, BID for 12 days | 17%[13] |
| Nude Rats | SW48 | 15 mg/kg, PO, BID for 2 days/week for 3 weeks | 35% (Day 10), 58% (Day 27)[9][10] |
| Nude Rats | SW48 | 45 mg/kg, PO, BID for 2 days/week for 3 weeks | 7% (Day 10), 32% (Day 27)[9][10] |
Table 3: In Vivo Antitumor Efficacy of MK-5108 in Combination with Docetaxel
| Model | Cell Lines | Treatment and Schedule | Outcome |
|---|
| Nude Rats | HeLa-luc & ES-2 (dual flank) | MK-5108 + Docetaxel (7.5 mg/kg) | Enhanced antitumor activity compared to docetaxel alone without exacerbating toxicity.[9][12] |
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts
This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice or rats.
Materials:
-
Human cancer cell lines (e.g., HCT116, SW48)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient rodents (e.g., SCID mice, athymic nude rats)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture selected human tumor cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and count the cells using a hemocytometer. Check for viability (should be >90%).
-
Preparation of Inoculum: Adjust the cell concentration to 1 x 10⁷ to 2 x 10⁷ cells/mL in sterile PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
Subcutaneous Injection:
-
Anesthetize the animal if required by institutional guidelines.
-
Inject 0.1-0.2 mL of the cell suspension (containing 1-2 x 10⁶ cells) subcutaneously into the right flank of the animal.
-
-
Tumor Growth Monitoring:
-
Monitor animals 2-3 times per week for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[14]
-
Protocol 2: Administration of MK-5108 and Docetaxel
This protocol outlines the administration of MK-5108 as a monotherapy or in combination with docetaxel.
Materials:
-
MK-5108 powder
-
Vehicle for MK-5108 (e.g., as specified by the manufacturer or in literature)
-
Docetaxel and its appropriate vehicle
-
Gavage needles (for oral administration)
-
Syringes and needles (for injection)
-
Balance for weighing animals
Procedure (Monotherapy Example - based on HCT116 model): [9][13]
-
Preparation of MK-5108: Prepare a stock solution of MK-5108 in a suitable vehicle. Further dilute to the final desired concentrations (e.g., 15 mg/kg and 30 mg/kg) based on the average weight of the animals in each group.
-
Dosing Schedule: Administer MK-5108 orally (PO) twice daily (BID) for 12 consecutive days.
-
Administration: Weigh each animal daily to adjust the dose volume accurately. Administer the calculated volume of MK-5108 solution or vehicle control using oral gavage.
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and general health (activity, posture, fur condition) daily or as required by IACUC protocols. Significant body weight loss (>15-20%) may indicate toxicity.[10]
-
Procedure (Combination Therapy Example - based on HeLa/ES-2 model): [9]
-
Preparation of Agents: Prepare MK-5108 and docetaxel formulations as described above.
-
Dosing Schedule:
-
MK-5108: Administer orally twice daily for 2 days per week for 3 weeks.[9]
-
Docetaxel: Administer intravenously (IV) or intraperitoneally (IP) at a specified dose (e.g., 7.5 mg/kg) on a defined schedule (e.g., once per week).
-
-
Administration: Coordinate the administration of both agents according to the study design. For example, docetaxel may be given on Day 1 of each week, while MK-5108 is given on Days 1 and 2.
-
Monitoring: Conduct rigorous monitoring of tumor growth, body weight, and clinical signs of toxicity, as combination therapies can have enhanced side effects.
Protocol 3: Pharmacodynamic (PD) Analysis
This protocol is for assessing target engagement in vivo by measuring the levels of phosphorylated Histone H3 (pHH3) in tumor and surrogate tissues.
Materials:
-
Tumor and/or skin tissue samples
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Antibodies: primary antibody against pHH3 (Ser10), appropriate secondary antibody
-
Immunohistochemistry (IHC) staining reagents
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study, or at specific time points post-treatment, euthanize a subset of animals from each group.
-
Tissue Processing: Excise tumors and/or a small piece of skin. Fix the tissues in 10% neutral buffered formalin and process for paraffin embedding.
-
Immunohistochemistry (IHC):
-
Cut 4-5 µm sections from the paraffin blocks.
-
Perform standard IHC for pHH3. This includes deparaffinization, rehydration, antigen retrieval, blocking, incubation with primary and secondary antibodies, and detection with a suitable chromogen (e.g., DAB).
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the percentage of pHH3-positive cells in the tumor sections and/or in the basal layer of the epidermis of skin samples.
-
Compare the levels of pHH3 staining between vehicle-treated and MK-5108-treated groups. An increase in pHH3-positive cells indicates mitotic arrest and successful target engagement by MK-5108.[12]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo xenograft study with MK-5108.
Caption: General workflow for an MK-5108 in vivo solid tumor xenograft study.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. apexbt.com [apexbt.com]
- 8. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Tozasertib (VX-680) in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and preclinical applications of Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). Detailed protocols for key in vitro experiments are included to facilitate further research and drug development efforts.
Introduction
Tozasertib (also known as VX-680 or MK-0457) is a small molecule inhibitor targeting the Aurora kinase family of serine/threonine kinases (Aurora A, B, and C)[1][2]. These kinases are critical regulators of mitosis, and their overexpression in various cancers, including AML, is linked to tumorigenesis[3]. Tozasertib has demonstrated significant preclinical activity against AML by inducing cell cycle arrest and apoptosis[4][5]. In addition to Aurora kinases, Tozasertib also inhibits other kinases implicated in leukemia, such as Flt-3[6]. This multi-targeted profile makes Tozasertib a compound of interest for AML therapy.
Mechanism of Action in AML
In AML cells, Tozasertib exerts its anti-leukemic effects primarily through the inhibition of Aurora kinases, which disrupts mitotic progression. This leads to a cascade of cellular events culminating in apoptosis.
-
Induction of Apoptosis: Treatment with Tozasertib leads to a dose-dependent increase in apoptosis in AML cells[4][7]. This is often more pronounced in AML cells with high expression of Aurora kinase A (Aur-A) compared to normal bone marrow cells, suggesting a potential therapeutic window[4][7]. The pro-apoptotic effects are mediated by the activation of caspase-3 and subsequent cleavage of poly(ADP)ribose polymerase (PARP)[4][5].
-
Cell Cycle Arrest: Inhibition of Aurora kinases by Tozasertib results in defects in mitotic spindle formation, leading to a G2/M phase arrest in the cell cycle[4][5].
-
Modulation of Signaling Pathways: Tozasertib has been shown to decrease the phosphorylation of Akt-1 and increase the Bax/Bcl-2 ratio, which is a favorable predictor for pro-apoptotic drug response in AML[4][5].
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Tozasertib in AML.
Table 1: IC50 Values of Tozasertib in AML Cell Lines
| Cell Line | AML Subtype | IC50 (nM) | Citation |
|---|---|---|---|
| MV4-11 | FLT3-ITD | 2.7 | [8] |
| THP-1 | MLL-rearranged | 3.8 | [8] |
| HL-60 | Promyelocytic | 1.8 (µM) | [9] |
| KG-1a | Myeloblastic | 1.4 (µM) | [9] |
| SKM-1 | Myelomonocytic | 0.2 (µM) | [9] |
| Kasumi-1 | MLL-AF9 | 0.6 (µM) |[9] |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time).
Table 2: Induction of Apoptosis in Primary AML Blasts by Tozasertib
| Tozasertib Concentration (nM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) |
|---|---|---|
| 10 | 72 | 26.4 |
| 20 | 72 | 37.6 |
| 50 | 72 | 63.0 |
Data from a representative primary AML patient sample.[7]
Experimental Protocols
The following are detailed protocols for evaluating the effects of Tozasertib on AML cells in vitro.
1. Preparation of Tozasertib Stock Solution
-
Materials:
-
Tozasertib (VX-680) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Reconstitute Tozasertib powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v).
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
AML cells
-
96-well flat-bottom plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tozasertib serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium.
-
Treatment: Add 100 µL of medium containing Tozasertib at various concentrations (typically a 2x concentration to achieve the final desired concentration). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
AML cells
-
6-well plates
-
Tozasertib
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with Tozasertib at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Materials:
-
AML cells
-
6-well plates
-
Tozasertib
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells per well in 6-well plates and treat with Tozasertib for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
5. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins.
-
Materials:
-
AML cells treated with Tozasertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: Lyse the treated cells and determine protein concentration.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Therapeutic Potential and Clinical Context
Preclinical studies have established a strong rationale for the use of Tozasertib in AML. Its preferential activity against AML cells with high Aurora-A expression suggests a potential biomarker-driven therapeutic strategy[4][7]. Furthermore, Tozasertib has shown synergistic effects when combined with conventional chemotherapeutic agents like etoposide (VP16), indicating its potential role in combination therapies for AML[4][5].
Phase I clinical trials have been initiated to evaluate the safety and tolerability of Tozasertib in patients with hematologic cancers, including relapsed or refractory AML. While Tozasertib has demonstrated activity, further clinical investigation is needed to fully define its role in the treatment landscape of AML.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora kinase inhibitory VX-680 increases Bax/Bcl-2 ratio and induces apoptosis in Aurora-A-high acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tozasertib - LKT Labs [lktlabs.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Protocol for Inducing G2/M Arrest in HCT116 Cells with Alisertib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective and potent inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1] Inhibition of Aurora Kinase A by Alisertib leads to a cascade of events that ultimately result in cell cycle arrest at the G2/M phase, making it a compound of significant interest in cancer research and drug development.[2][3] This document provides a detailed protocol for inducing G2/M arrest in the human colorectal carcinoma cell line, HCT116, using Alisertib. The protocols outlined below cover cell culture and treatment, and subsequent analysis by flow cytometry, Western blotting, and immunofluorescence to confirm and quantify the G2/M arrest.
Mechanism of Action
Alisertib selectively inhibits Aurora Kinase A, preventing its autophosphorylation and subsequent activation.[1] This inhibition disrupts the formation of the mitotic spindle and proper chromosome segregation.[2] In p53 wild-type cells like HCT116, Aurora Kinase A inhibition leads to the stabilization and activation of p53.[1] Activated p53 can then upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the activity of the CDK1/Cyclin B1 complex, a key driver of mitotic entry. This cascade of events ultimately leads to cell cycle arrest at the G2/M transition.
Data Presentation
Table 1: Quantitative Analysis of Alisertib-Induced G2/M Arrest in HCT116 Cells
| Alisertib Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G2/M Phase (%) |
| 0 (Control) | 24 | ~19 |
| 0.1 | 24 | Data not consistently available |
| 1 | 24 | ~70 |
| 0 (Control) | 48 | Data not consistently available |
| 0.1 | 48 | Data not consistently available |
| 1 | 48 | Sustained G2/M arrest |
Note: The percentage of cells in G2/M can vary based on initial cell seeding density and other experimental conditions. The data presented is an approximation based on published findings.[1]
Experimental Protocols
Cell Culture and Alisertib Treatment
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (or recommended growth medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Alisertib (MLN8237)
-
Dimethyl Sulfoxide (DMSO)
-
6-well plates or other appropriate cell culture vessels
Protocol:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density that allows them to reach 50-60% confluency on the day of treatment.
-
Alisertib Preparation: Prepare a stock solution of Alisertib in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1 µM and 1 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest Alisertib concentration.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the desired concentrations of Alisertib or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Flow Cytometry for Cell Cycle Analysis
Materials:
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[4]
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5][6]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or similar)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Microtubule and Chromosome Visualization
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed HCT116 cells on coverslips in a 6-well plate and allow them to adhere.
-
Treatment: Treat the cells with Alisertib as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block the cells with blocking solution for 30 minutes. Incubate with the primary anti-α-tubulin antibody, followed by the fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Visualize the cells using a fluorescence microscope to observe the mitotic spindle and chromosome morphology.
Mandatory Visualization
References
- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]
Tozasertib (VX-680) Administration in Pancreatic Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor, in preclinical pancreatic cancer xenograft models. The protocols outlined below are synthesized from established methodologies in the field and specific findings related to Tozasertib.
Introduction
Tozasertib (VX-680) is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis. Overexpression of Aurora kinases is a common feature in various malignancies, including pancreatic cancer, making them a compelling target for anticancer therapy. Preclinical studies have demonstrated that Tozasertib effectively blocks cell-cycle progression and induces apoptosis in cancer cells, leading to significant tumor growth inhibition in xenograft models. Notably, Tozasertib has been shown to cause regression of pancreatic tumors in vivo, highlighting its potential as a therapeutic agent for this challenging disease.[1]
Data Presentation
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| HL-60 (Leukemia) | 75 mg/kg Tozasertib, intraperitoneally (i.p.), twice daily for 13 days | 98% reduction in mean tumor volume | [1] |
| Pancreatic | Not specified in detail in available literature | Reported to cause tumor regression | [1] |
| Colon | Not specified in detail in available literature | Reported to cause tumor regression | [1] |
Signaling Pathway
Tozasertib exerts its anti-tumor effects by inhibiting Aurora kinases, which disrupts key mitotic events. In pancreatic cancer, Aurora kinase A (AURKA) and Aurora kinase B (AURKB) are often overexpressed and play significant roles in tumor progression. Inhibition of these kinases by Tozasertib leads to failed cytokinesis, polyploidy, and ultimately, apoptosis.
Caption: Tozasertib inhibits Aurora kinases, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following protocols are synthesized to provide a framework for conducting in vivo studies with Tozasertib in pancreatic cancer xenograft models.
Pancreatic Cancer Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human pancreatic cancer cell line.
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture pancreatic cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Pellet Collection: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Counting: Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Preparation for Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Caption: Workflow for establishing a cell line-derived xenograft (CDX) model.
Tozasertib (VX-680) Formulation and Administration Protocol
This protocol details the preparation and administration of Tozasertib for in vivo studies.
Materials:
-
Tozasertib (VX-680) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile water for injection (or ddH2O)
-
Sterile tubes and syringes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Tozasertib in DMSO. For example, dissolve the powder to a concentration of 75 mg/mL. Ensure the solution is clear.
-
Vehicle Preparation: The vehicle can be a mixture of PEG300, Tween® 80, and water. A common formulation is 4% DMSO, 30% PEG300, 2% Tween® 80, and 64% sterile water.
-
Working Solution Formulation:
-
To prepare a 1 mL working solution as an example:
-
Add 50 µL of the 75 mg/mL Tozasertib stock in DMSO to 300 µL of PEG300. Mix until clear.
-
Add 20 µL of Tween® 80 to the mixture and mix until clear.
-
Add 630 µL of sterile water to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a commonly used route for Tozasertib administration in xenograft models.[1]
-
Dosage: A dosage of 75 mg/kg administered twice daily has been shown to be effective.[1] The final injection volume should be adjusted based on the mouse's body weight.
-
Schedule: Treatment can be administered for a defined period, for example, 13 consecutive days, followed by a monitoring period.[1]
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Caption: Workflow for Tozasertib formulation and in vivo administration.
Conclusion
Tozasertib (VX-680) has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer. The protocols provided here offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this Aurora kinase inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatment strategies for pancreatic cancer.
References
Application of Alisertib in Pediatric Neuroblastoma Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective, small-molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1] In pediatric neuroblastoma, a common and often aggressive extracranial solid tumor, MYCN amplification is a frequent oncogenic driver and is associated with poor prognosis.[2] AURKA has been identified as a critical factor that stabilizes the N-Myc protein, preventing its degradation and thereby promoting tumor cell proliferation and survival.[1][3] This makes AURKA a compelling therapeutic target in this patient population. These application notes provide a summary of the preclinical efficacy of Alisertib in neuroblastoma models and detailed protocols for key experimental assays.
Mechanism of Action
Alisertib exerts its anti-tumor effects in neuroblastoma primarily through the inhibition of AURKA. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The binding of Alisertib to AURKA disrupts its interaction with N-Myc, leading to the destabilization and subsequent proteasomal degradation of the N-Myc oncoprotein.[1][3] This reduction in N-Myc levels is a critical component of Alisertib's efficacy in MYCN-amplified neuroblastoma. Furthermore, inhibition of AURKA disrupts mitotic spindle formation, leading to defects in chromosome segregation, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][3]
Caption: Alisertib's mechanism of action in neuroblastoma.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Alisertib in various pediatric neuroblastoma preclinical models.
Table 1: In Vitro Efficacy of Alisertib in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (nM) | Assay Type | Reference |
| SK-N-BE(2) | Amplified | 9.8 ± 1.5 | MTT Assay | [4] |
| Kelly | Amplified | 12.3 ± 2.1 | MTT Assay | [4] |
| NB1691-LUC | Amplified | 15.1 ± 2.8 | MTT Assay | [4] |
| UKF-NB-3 | Non-amplified | 7.6 ± 0.5 | MTT Assay | [5] |
| UKF-NB-3rDOX20 | Non-amplified | 26.8 ± 1.3 | MTT Assay | [5] |
| IMR-32 | Amplified | 25 | CellTiter-Glo | [2] |
| NGP | Amplified | 30 | CellTiter-Glo | [2] |
| CHP-212 | Non-amplified | 100 | CellTiter-Glo | [2] |
Table 2: In Vivo Efficacy of Alisertib in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Maintained Complete Responses | Reference |
| Neuroblastoma (unspecified) | Alisertib | Not specified | 3 of 7 models | [1][6] |
| HCT-116 (Colon Cancer) | 30 mg/kg once daily | 94.7 | Not applicable | [7] |
| TH-MYCN | Alisertib | Significant | Not specified | [2] |
Experimental Protocols
Detailed protocols for key in vitro assays used to evaluate the efficacy of Alisertib are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of Alisertib that inhibits cell viability by 50% (IC50).
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
Alisertib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Alisertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Alisertib dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of Alisertib on the ability of single cells to form colonies.
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
Alisertib (stock solution in DMSO)
-
6-well plates
-
Crystal violet solution (0.5% in methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Alisertib or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 3: Transwell Migration Assay
This assay evaluates the effect of Alisertib on the migratory capacity of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Alisertib (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet solution
-
Cotton swabs
Procedure:
-
Pre-treat neuroblastoma cells with Alisertib or vehicle control for 24-48 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Resuspend the pre-treated cells in serum-free medium and add 1 x 10^5 cells in 200 µL to the upper chamber of each Transwell insert.
-
Incubate the plate for 24-48 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for the transwell migration assay.
Combination Therapies
Preclinical studies have also explored the efficacy of Alisertib in combination with other chemotherapeutic agents. For instance, the combination of Alisertib with irinotecan and temozolomide has shown additive effects in preclinical models of neuroblastoma.[8] This has provided the rationale for clinical trials evaluating this combination in patients with relapsed or refractory neuroblastoma.[8]
Conclusion
Alisertib demonstrates significant preclinical activity against pediatric neuroblastoma, particularly in MYCN-amplified models. Its mechanism of action, involving the destabilization of N-Myc and induction of mitotic catastrophe, provides a strong rationale for its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of Alisertib and other AURKA inhibitors in the treatment of this challenging pediatric malignancy.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Aurora A Kinase Activity Assays for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[1][2][3] Overexpression of Aurora A has been linked to various human cancers, making it a compelling therapeutic target for the development of novel anticancer agents.[1][4][5] High-throughput screening (HTS) is a critical component of drug discovery efforts to identify small molecule inhibitors of Aurora A. This document provides detailed application notes and protocols for developing robust and reliable Aurora A kinase activity assays suitable for HTS campaigns.
Overview of High-Throughput Screening Assay Formats
A variety of assay formats are available for monitoring Aurora A kinase activity in an HTS setting. The choice of assay technology depends on several factors, including the specific research goals, available instrumentation, and cost considerations. The most common formats are:
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[6][7] This format is known for its high sensitivity and broad dynamic range.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays, like LANCE® Ultra and HTRF®, utilize a europium chelate-labeled antibody that recognizes a phosphorylated substrate. When a fluorescently labeled substrate is phosphorylated by Aurora A, the antibody binds, bringing the donor (europium) and acceptor fluorophores into close proximity, resulting in a FRET signal.[9][10] This technology offers a robust, homogeneous assay format with reduced interference from compound fluorescence.
-
Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light emitted from a labeled tracer. A fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low polarization. Upon phosphorylation by Aurora A and binding to a phosphospecific antibody, the effective size of the tracer increases, its tumbling slows, and the polarization of the emitted light increases.[11][12] This method provides a homogeneous and cost-effective solution for HTS.
Quantitative Data Summary
The following tables summarize key quantitative data for Aurora A kinase assays, including the potency of known inhibitors and typical assay performance metrics.
Table 1: IC50 Values of Selected Aurora A Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Assay Type | Reference |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | Biochemical | [13] |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Biochemical | [13][14] |
| AMG 900 | 5 | 4 | 1 | Biochemical | [13] |
| PF-03814735 | 5 | 0.8 | - | Biochemical | [13][14] |
| CYC116 | 44 | 19 | 65 | Biochemical | [14] |
| SNS-314 | 9 | 31 | 3 | Biochemical | [14] |
| Compound B54 | 8 | 24 | 41 | Biochemical | [15] |
Table 2: Typical High-Throughput Screening Assay Performance Metrics
| Assay Parameter | Typical Value | Description | Reference |
| Z'-Factor | 0.5 - 1.0 | Indicates an excellent assay with a large separation between positive and negative controls. | [16][17][18] |
| 0 - 0.5 | Indicates a marginal assay that may be acceptable. | [16][17][18] | |
| < 0 | Indicates an unusable assay for HTS. | [16][17][18] | |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates a robust assay with a clear distinction between the signal and background noise. | [19] |
| ATP Concentration | At or near Km | Using ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of inhibitor potency. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Luminescence-Based Aurora A Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[7]
Materials:
-
Recombinant human Aurora A kinase (e.g., Promega, V1931)[8]
-
Myelin Basic Protein (MBP) substrate (e.g., Promega)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[8]
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[7]
-
Test compounds and controls (e.g., Staurosporine)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in kinase buffer. Include a positive control inhibitor (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, ATP (at Km concentration), and the MBP substrate.
-
Assay Plate Preparation: Add 2.5 µL of each compound dilution or control to the appropriate wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of diluted Aurora A kinase to each well, except for the "no enzyme" control wells.
-
Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well to initiate the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is based on the principles of LANCE® Ultra and HTRF® assays.[9][10]
Materials:
-
Recombinant human Aurora A kinase
-
ULight™-labeled peptide substrate (e.g., ULight-Histone H3)[9]
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-Histone H3)[9]
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[9]
-
ATP
-
Test compounds and controls
-
White, low-volume 384-well assay plates
-
Stop Solution: 10 mM EDTA in 1X LANCE Detection Buffer[9]
Procedure:
-
Reagent Preparation: Prepare solutions of Aurora A kinase, ULight-labeled substrate, and ATP in kinase buffer.
-
Compound Plating: Add test compounds and controls to the assay plate.
-
Kinase Reaction: Add the Aurora A kinase and ULight-labeled substrate to each well. Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add the Stop Solution containing the Europium-labeled antibody to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~320-340 nm and emission at 615 nm (Europium) and 665 nm (ULight). The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) emission.
Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This protocol outlines a competitive FP assay for Aurora A kinase.[11]
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (tracer)
-
Phospho-specific antibody
-
Kinase Buffer (as described in Protocol 2)
-
ATP
-
Test compounds and controls
-
Black, low-volume 384-well assay plates
Procedure:
-
Kinase Reaction: In the assay plate, combine Aurora A kinase, the fluorescently labeled peptide substrate, ATP, and test compounds.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow for substrate phosphorylation.
-
Detection: Add the phospho-specific antibody to each well.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody-tracer binding.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
Data Analysis and Interpretation
Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][20] It is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., maximal inhibition).
An ideal assay has a Z'-factor between 0.5 and 1.0.[17][18]
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The data are then fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
The following diagrams illustrate the Aurora A signaling pathway and the experimental workflows.
Caption: Aurora A kinase signaling pathway.
Caption: Luminescence-based assay workflow.
Caption: TR-FRET assay workflow.
Caption: HTS data analysis workflow.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors | MDPI [mdpi.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Aurora A Kinase Enzyme System [promega.jp]
- 9. blossombio.com [blossombio.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. assay.dev [assay.dev]
- 18. support.collaborativedrug.com [support.collaborativedrug.com]
- 19. High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Alisertib (MLN8237) off-target effects and toxicity in clinical trials
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects and toxicity of Alisertib observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is Alisertib (MLN8237) and what is its primary mechanism of action?
Alisertib is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK).[1] Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and the formation of the mitotic spindle.[2][3] By inhibiting Aurora A, Alisertib disrupts these processes, leading to mitotic defects such as monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[4][5] This ultimately results in cell cycle arrest, aneuploidy, and apoptosis in cancer cells.[4][5]
Q2: What are the known off-target effects of Alisertib?
Alisertib was specifically designed to be a highly selective inhibitor of Aurora A kinase, with a more than 200-fold higher selectivity for Aurora A over the closely related Aurora B kinase in cellular assays.[1][6] Preclinical studies using kinase panels have shown that Alisertib has minimal activity against a wide range of other kinases at therapeutic concentrations.[7]
An important off-target effect of the first-generation Aurora A inhibitor, MLN8054, was binding to the GABAa receptor, which caused dose-limiting somnolence.[8][9] Alisertib was developed to have significantly reduced GABAa receptor binding and a lower potential for brain penetration, and consequently, somnolence has not been a dose-limiting toxicity in clinical trials with Alisertib.[8][9] However, at higher concentrations, Alisertib can inhibit Aurora B, which may contribute to some of the observed toxicities.[10]
Q3: What are the most common toxicities observed with Alisertib in clinical trials?
The most frequently reported toxicities with Alisertib are a direct consequence of its anti-proliferative effect on healthy, rapidly dividing cells. These are broadly categorized into hematological and non-hematological adverse events.
-
Hematological Toxicities: Myelosuppression is the most common dose-limiting toxicity. This includes neutropenia (a low level of neutrophils), anemia (a low level of red blood cells), and thrombocytopenia (a low level of platelets).[11][12] Febrile neutropenia, a serious condition involving fever and a low neutrophil count, has also been reported.[13]
-
Non-Hematological Toxicities: The most common non-hematological adverse events include stomatitis (inflammation of the mouth and lips), mucositis (inflammation of the mucous membranes lining the digestive tract), fatigue, nausea, diarrhea, and alopecia (hair loss).[11][12]
Q4: How are the toxicities of Alisertib managed in a clinical setting?
The management of Alisertib-related toxicities in clinical trials typically involves supportive care and dose modifications.[13] For example, neutropenia may be managed with the use of granulocyte-colony stimulating factors (G-CSF). Dose reductions or interruptions of Alisertib treatment are common strategies to allow for the recovery of blood counts or the resolution of non-hematological toxicities.[14]
Troubleshooting Guides
This section provides guidance for researchers encountering specific issues during their preclinical experiments with Alisertib.
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: The concentration of Alisertib may be too high, leading to off-target effects or exaggerated on-target effects in rapidly dividing normal cells.
-
Troubleshooting Steps:
-
Titrate Alisertib Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations to identify the optimal window for inhibiting cancer cells while minimizing toxicity in normal cells.
-
Assess Cell Proliferation Rate: Highly proliferative normal cell lines will be more sensitive to Alisertib. Consider using a less proliferative normal cell line as a control if appropriate for your experimental question.
-
Check for Off-Target Kinase Inhibition: At higher concentrations, Alisertib may inhibit Aurora B kinase. You can assess this by performing an immunoblot for phosphorylated histone H3 (Ser10), a key substrate of Aurora B. A decrease in this signal would suggest Aurora B inhibition.
-
Issue 2: Inconsistent results in cell cycle analysis after Alisertib treatment.
-
Possible Cause: Variability in cell synchronization, antibody staining, or flow cytometry gating can lead to inconsistent results.
-
Troubleshooting Steps:
-
Optimize Cell Synchronization: If you are synchronizing your cells before Alisertib treatment, ensure the method (e.g., serum starvation, thymidine block) is consistently applied and effective for your cell line.
-
Validate Antibody Staining: For assays involving intracellular staining (e.g., for cyclins or phosphohistones), ensure your fixation and permeabilization protocol is optimized. Titrate your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Consistent Flow Cytometry Gating: Use a consistent gating strategy for all your samples to define cell populations (G1, S, G2/M). Use software to analyze your data and quantify the percentage of cells in each phase of the cell cycle.
-
Issue 3: Difficulty in observing mitotic spindle defects after Alisertib treatment.
-
Possible Cause: The timing of observation after treatment may not be optimal, or the imaging technique may not have sufficient resolution.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat cells with Alisertib and fix them at different time points (e.g., 8, 16, 24, 48 hours) to determine the optimal time to observe mitotic arrest and spindle defects.
-
Optimize Immunofluorescence Protocol: Ensure your immunofluorescence protocol is well-optimized for visualizing the mitotic spindle. Use high-quality antibodies against components like α-tubulin and γ-tubulin.
-
Use High-Resolution Microscopy: Confocal microscopy is recommended for detailed analysis of mitotic spindle morphology. This will provide better resolution than standard widefield fluorescence microscopy.
-
Data Presentation
Table 1: Common Hematological Adverse Events with Single-Agent Alisertib in Clinical Trials
| Adverse Event | Grade 1-4 (%) | Grade 3-4 (%) |
| Neutropenia | 50 - 63%[8][15] | 30 - 63%[10][15] |
| Anemia | 35 - 53%[15][16] | 10 - 35%[15] |
| Thrombocytopenia | 33%[15] | 5 - 33%[14][15] |
| Leukopenia | 54%[15] | 21 - 54%[15] |
| Febrile Neutropenia | 13 - 14%[7][15] | 6.6 - 14%[7][14] |
Table 2: Common Non-Hematological Adverse Events with Single-Agent Alisertib in Clinical Trials
| Adverse Event | Grade 1-4 (%) | Grade 3-4 (%) |
| Fatigue | 36.4 - 78%[7][14] | 6 - 36.4%[7][15] |
| Stomatitis/Mucositis | 41 - 42%[7][8] | 8 - 41%[7][15] |
| Nausea | 38 - 46%[10][14] | N/A |
| Diarrhea | 42%[8] | N/A |
| Alopecia | 42 - 54.5%[7][8] | 54.5%[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Aurora A Kinase Phosphorylation
This protocol is for assessing the on-target activity of Alisertib by measuring the autophosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A).
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of Alisertib or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora A or a loading control like GAPDH or β-actin.
Protocol 2: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the effects of Alisertib on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Alisertib or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Visualize the cells using a confocal microscope. Acquire Z-stacks to capture the entire mitotic spindle.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the effects of Alisertib on cell cycle distribution.
-
Cell Culture and Treatment: Treat cells with Alisertib or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Alisertib inhibits Aurora A kinase, leading to mitotic defects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and activity of alisertib, an investigational aurora kinase A inhibitor, in patients with breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma: a five-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I trial to evaluate the addition of alisertib to fulvestrant in women with endocrine-resistant, ER+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisertib: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
MK-5108 Technical Support Center: In Vivo Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of MK-5108 for in vivo studies. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving MK-5108?
A1: MK-5108 is readily soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2] For in vitro assays, DMSO is the standard solvent. For in vivo studies, a stock solution in DMSO should be prepared first, which is then further diluted into an appropriate vehicle for administration.
Q2: How can I prepare a stock solution of MK-5108?
A2: To prepare a stock solution, dissolve MK-5108 powder in fresh, high-quality DMSO. To aid dissolution, especially for higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[2]
Q3: What is the long-term stability of MK-5108 in powder and solvent forms?
A3: The stability of MK-5108 depends on the storage conditions. As a powder, it can be stored for up to 3 years at -20°C.[3] Stock solutions in DMSO can be stored for up to one year at -80°C or for six months at -20°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What are suitable vehicles for administering MK-5108 to animals in vivo?
A4: For oral administration (p.o.), a common vehicle for compounds with poor water solubility is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For lower doses, a simpler formulation of 10% DMSO in corn oil may be considered. For intraperitoneal (i.p.) injections, the DMSO stock solution should be diluted in a suitable vehicle such as saline or corn oil. The final concentration of DMSO should be minimized to avoid toxicity.
Q5: What are the typical dosages of MK-5108 used in animal models?
A5: In preclinical xenograft models using mice and rats, MK-5108 has been shown to be effective and well-tolerated at doses ranging from 15 mg/kg to 45 mg/kg for oral administration, often given twice daily.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the final formulation. | The concentration of MK-5108 exceeds its solubility limit in the final vehicle. The percentage of DMSO in the final formulation is too low. | Increase the proportion of co-solvents like PEG300 or Tween-80 in your vehicle. Perform a small-scale pilot test to determine the optimal vehicle composition for your desired concentration. Gentle warming and sonication may help redissolve the compound, but ensure the solution remains stable at room temperature before administration. |
| Inconsistent results in animal studies. | Degradation of the working solution. Improper storage of stock solutions. | Always prepare the final working solution fresh on the day of the experiment.[4] Ensure that stock solutions are stored correctly in tightly sealed vials at -80°C or -20°C and that aliquots are used to avoid multiple freeze-thaw cycles.[1] |
| Toxicity or adverse effects observed in animals. | The vehicle, particularly a high concentration of DMSO, may be causing toxicity. The dose of MK-5108 may be too high for the specific animal model or strain. | Reduce the final concentration of DMSO in the administered formulation to the lowest possible level (ideally below 10%). Consider alternative vehicles with lower intrinsic toxicity. If toxicity persists, perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. |
| Difficulty dissolving the MK-5108 powder. | Poor quality or old DMSO. Insufficient mechanical agitation. | Use fresh, anhydrous, high-purity DMSO.[1] After adding the solvent, vortex the solution and use an ultrasonic bath to facilitate dissolution. Gentle warming to 37°C can also be effective.[2] |
Quantitative Data Summary
Table 1: Solubility of MK-5108
| Solvent | Solubility | Reference |
| DMSO | 92 mg/mL (199.16 mM) | [1] |
| DMSO | ≥23.1 mg/mL | [2] |
| DMSO | >10 mM | [2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Storage and Stability of MK-5108
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In DMSO | -80°C | 1 year | [1][3][4] |
| In DMSO | -20°C | 6 months | [3][4] |
Experimental Protocols
Protocol 1: Preparation of MK-5108 Stock Solution (10 mM)
-
Calculate the required mass: The molecular weight of MK-5108 is 461.94 g/mol . To prepare a 10 mM solution, weigh out 4.62 mg of MK-5108 powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Facilitate Dissolving: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic bath or warm it at 37°C for 10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to one year.
Protocol 2: Preparation of MK-5108 for Oral Gavage (Example for a 10 mg/kg dose)
-
Prepare the Vehicle: A common vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
Dilution: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL (5 µL/g), the final concentration required is 2 mg/mL.
-
Preparation: From a 10 mg/mL (approx. 21.6 mM) DMSO stock solution, take 200 µL and add it to 800 µL of the pre-made vehicle.
-
Administration: Vortex the final solution well before administration. Prepare this working solution fresh on the day of use.
Visualizations
Caption: Mechanism of action of MK-5108.
Caption: Preparation of MK-5108 for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tozasertib (VX-680) Dosage Optimization in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tozasertib (VX-680) dosage in mice to minimize side effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tozasertib (VX-680)?
A1: Tozasertib is a potent pan-Aurora kinase inhibitor, with the highest activity against Aurora A.[1][2] It also inhibits Aurora B and Aurora C.[1][2] By inhibiting these kinases, Tozasertib disrupts mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[3] Additionally, it has been shown to inhibit other kinases such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[2] A novel target, RIPK1, involved in necroptosis, has also been identified.[4]
Q2: What is a recommended starting dose for Tozasertib in mice?
A2: A recommended starting dose for efficacy studies in mice is in the range of 12.5 mg/kg to 20 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[2][5] Significant anti-tumor effects have been observed at these lower doses.[2][3] The optimal dose will depend on the specific tumor model and the desired balance between efficacy and toxicity.
Q3: What are the common side effects of Tozasertib observed in mice?
A3: The most commonly reported side effect in mice is a dose-dependent decrease in body weight, which is more pronounced at higher doses (e.g., 75 mg/kg b.i.d.).[2] While specific studies on a wide range of side effects in mice are limited, the discontinuation of Phase II clinical trials in humans due to adverse effects such as febrile neutropenia, stomatitis, and gastrointestinal toxicity suggests that similar, albeit less severe, toxicities could occur in mice and should be monitored.[3]
Q4: How should I prepare Tozasertib for administration to mice?
A4: A common method for preparing Tozasertib for intraperitoneal injection involves creating a working solution with DMSO, PEG300, Tween80, and sterile water. A detailed protocol is provided in the Experimental Protocols section below. It is crucial to ensure the final solution is clear and administered immediately after preparation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of therapeutic efficacy at standard doses. | 1. Drug Resistance: The tumor cells may express high levels of drug efflux transporters like ABCB1 (P-glycoprotein) or ABCG2, which can reduce the intracellular concentration of Tozasertib.[6][7] 2. Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain therapeutic concentrations of the drug. 3. Incorrect Drug Preparation or Administration: Issues with solubility or administration technique can lead to lower than expected bioavailability. | 1. Assess Transporter Expression: If possible, analyze the expression of ABCB1 and ABCG2 in your tumor model. Consider using a combination therapy with an ABC transporter inhibitor. 2. Adjust Dosing Schedule: Consider increasing the dosing frequency (e.g., from once daily to twice daily) while carefully monitoring for increased toxicity. 3. Review Protocols: Double-check the vehicle formulation and administration technique. Ensure the drug is fully dissolved before injection. |
| Significant weight loss or signs of distress in mice. | 1. High Dosage: The administered dose may be too high for the specific mouse strain or tumor model. 2. Vehicle Toxicity: The vehicle components (e.g., DMSO, PEG300) may be causing toxicity, especially with frequent administration. 3. Tumor Burden and Cachexia: High tumor burden can contribute to weight loss, which may be exacerbated by the drug's side effects. | 1. Dose De-escalation: Reduce the dose of Tozasertib. A dose-response study is recommended to find the maximum tolerated dose (MTD) in your model. 2. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to assess its contribution to any observed toxicity. 3. Monitor Tumor Growth and Animal Health: Closely monitor tumor size and the overall health of the mice. Follow humane endpoint guidelines, such as significant weight loss (10-15%), lethargy, or anorexia.[3] |
| Inconsistent results between experiments. | 1. Variability in Drug Preparation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. 2. Biological Variability: Differences in the age, weight, or health status of the mice can affect drug metabolism and response. 3. Inconsistent Administration: Variations in the injection site or technique can alter drug absorption. | 1. Standardize Preparation: Adhere strictly to a standardized protocol for preparing the Tozasertib solution. 2. Standardize Animal Cohorts: Use mice of a similar age and weight range and randomize them into treatment groups. 3. Consistent Administration: Ensure all injections are performed by a trained individual using a consistent technique. |
Data Presentation
Table 1: Summary of Tozasertib (VX-680) Dosages and Outcomes in Murine Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Key Outcomes | Side Effects | Reference |
| Human AML (HL-60) | Nude | 12.5 mg/kg b.i.d. | i.p. | Significant tumor growth decrease | Well tolerated | [2] |
| Human AML (HL-60) | Nude | 75 mg/kg b.i.d. for 13 days | i.p. | 98% reduction in mean tumor volume | Small decrease in body weight | [2] |
| Pancreatic Cancer | Nude | - | - | Tumor regression | - | [2] |
| Colon Cancer | Nude | - | - | Tumor regression | - | [2][8] |
| Clear Cell Renal Cell Carcinoma | - | - | - | Inhibition of tumor growth | - | [3] |
| Neuropathic Pain Model | - | 5, 10, 20 mg/kg | - | Attenuation of pain | Better antinociceptive efficacy at lower doses | [5] |
| Passive Cutaneous Anaphylaxis (PCA) | BALB/c | 50 mg/kg or 75 mg/kg | i.p. | Not highly effective for this model | Not cytotoxic | [3] |
Experimental Protocols
Protocol for Preparation of Tozasertib (VX-680) Working Solution for In Vivo Administration
This protocol is adapted from established methods for preparing Tozasertib for intraperitoneal injection in mice.[2]
Materials:
-
Tozasertib (VX-680) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O (double-distilled water) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Dissolve Tozasertib powder in DMSO to create a concentrated stock solution (e.g., 75 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for short periods.
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 50 µL of the 75 mg/mL Tozasertib stock solution in DMSO.
-
Add 300 µL of PEG300 to the tube.
-
Vortex the mixture until it is clear and homogenous.
-
Add 20 µL of Tween 80 to the solution.
-
Vortex again until the solution is clear.
-
Add 630 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear.
-
-
Administration:
-
The mixed solution should be used immediately for optimal results.
-
The final concentration of the components in this example is: 3.75 mg/mL Tozasertib, 5% DMSO, 30% PEG300, 2% Tween 80, and 63% aqueous solution.
-
Adjust the injection volume based on the mouse's body weight to achieve the desired dosage.
-
Protocol for Monitoring Side Effects in Mice
Daily Monitoring:
-
Body Weight: Record the body weight of each mouse daily. A significant and progressive weight loss (e.g., >10-15%) is a key indicator of toxicity and may require dose reduction or cessation of treatment.[3]
-
General Appearance and Behavior: Observe the mice for any changes in their appearance (e.g., ruffled fur, hunched posture) or behavior (e.g., lethargy, reduced activity, social isolation).
-
Food and Water Intake: Monitor for any significant changes in food and water consumption.
Weekly Monitoring (or as needed):
-
Complete Blood Count (CBC): If feasible, perform periodic blood draws to monitor for signs of myelosuppression, such as neutropenia, which is a known side effect in humans.
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) to assess treatment efficacy.
Humane Endpoints:
-
Establish clear humane endpoints before starting the experiment. These should include criteria such as a certain percentage of body weight loss, tumor size exceeding a predetermined limit, or severe signs of distress.
Visualizations
Signaling Pathways
Caption: Tozasertib's mechanism of action and cellular effects.
Experimental Workflow
Caption: Workflow for in vivo studies with Tozasertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Alisertib Resistance in Ovarian Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora Kinase A inhibitor, Alisertib, in the context of ovarian cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Alisertib in ovarian cancer cells?
Alisertib is a selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. In ovarian cancer cells, Alisertib's inhibition of AURKA leads to:
-
G2/M Phase Cell Cycle Arrest: Alisertib disrupts the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1][2]
-
Induction of Autophagy: Alisertib can also induce autophagy, a cellular self-degradation process.[1][2]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Alisertib has been shown to suppress EMT, a process associated with cancer progression and metastasis.[1][2]
These effects are mediated through the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2]
Q2: My ovarian cancer cell line is showing resistance to Alisertib. What are the potential mechanisms?
While specific research on acquired Alisertib resistance in ovarian cancer is still emerging, potential mechanisms can be extrapolated from general principles of drug resistance and studies on other kinase inhibitors. These may include:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Alisertib out of the cell, reducing its intracellular concentration.
-
Alterations in the Drug Target: Mutations in the AURKA gene could potentially alter the drug-binding site, reducing the efficacy of Alisertib.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of AURKA inhibition. For example, upregulation of the PI3K/Akt/mTOR or MAPK signaling pathways can promote cell survival and proliferation despite Alisertib treatment.
-
Increased DNA Damage Repair: Enhanced DNA repair mechanisms can help cancer cells survive the DNA damage induced by mitotic catastrophe following Alisertib treatment.
Q3: What combination therapies are being investigated to overcome Alisertib resistance?
Several combination strategies have shown promise in preclinical and clinical studies to enhance the efficacy of Alisertib and overcome potential resistance:
-
Alisertib and Paclitaxel: Paclitaxel, a microtubule-stabilizing agent, works synergistically with Alisertib. The combination has been shown to improve progression-free survival in patients with recurrent ovarian cancer compared to paclitaxel alone.[3][4]
-
Alisertib and PARP Inhibitors (e.g., Olaparib): PARP inhibitors are effective in ovarian cancers with homologous recombination deficiency (e.g., BRCA mutations). Combining Alisertib with a PARP inhibitor may be a strategy to target both cell cycle progression and DNA repair, potentially overcoming resistance to either agent alone. Preclinical data suggests a synergistic effect.
-
Alisertib and Wnt Signaling Inhibitors: Activation of the Wnt signaling pathway has been implicated in resistance to PARP inhibitors.[1][5][6][7][8] Combining Alisertib with a Wnt inhibitor could be a rational approach, particularly in tumors where this pathway is upregulated.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in MTT cell viability assays with Alisertib.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. To check for this, run a control plate with media, MTT, and Alisertib at various concentrations without cells. If you observe a color change, your compound is interfering with the assay. Consider using an alternative viability assay like CellTiter-Glo®. |
| Suboptimal Cell Seeding Density | If cells are seeded too sparsely, they may not reach optimal confluency for the assay. If seeded too densely, they may become over-confluent and die, leading to inaccurate results. Determine the optimal seeding density for your specific cell line by performing a growth curve analysis prior to your experiment. |
| Pipetting Errors | Inconsistent pipetting can lead to high variability between replicates. Ensure your pipettes are calibrated. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. When adding or removing media, be careful not to disturb the cell monolayer.[9][10] |
| Edge Effects | Wells on the outer edges of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.[9] |
| Incorrect Incubation Times | The incubation time with both the drug and the MTT reagent can significantly impact the results. Optimize these times for your specific cell line and experimental conditions. |
| Incomplete Solubilization of Formazan Crystals | Ensure the formazan crystals are fully dissolved before reading the absorbance. If needed, increase the incubation time with the solubilization buffer or gently pipette up and down to aid dissolution.[11] |
Quantitative Data Summary
Table 1: Preclinical IC50 Values for Alisertib in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SKOV3 | 20.48 | [2] |
| OVCAR4 | 22.13 | [2] |
Table 2: Clinical Trial Data for Alisertib Combinations in Recurrent Ovarian Cancer
| Combination | Phase | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Alisertib + Paclitaxel | 2 | 6.7 months | Not Reported | [3][4] |
| Paclitaxel Alone | 2 | 4.7 months | Not Reported | [3][4] |
| Ceralasertib + Olaparib (in PARPi-resistant, HRD) | 2 | 7.5 months | 46% | [12][13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from Ding et al. (2015)[2] and general best practices.
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Alisertib in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: Treat cells with Alisertib at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AURKA, total AURKA, cleaved PARP, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is adapted from Ding et al. (2015).[2]
-
Cell Treatment and Harvesting: Treat cells with Alisertib at desired concentrations and time points. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Alisertib's mechanism of action in ovarian cancer cells.
Caption: Workflow for assessing cell viability with an MTT assay.
Caption: Logical relationship of Alisertib resistance and combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Identifying Mechanisms Responsible for PARP Inhibitor Resistance in Ovarian Cancer - Conference Correspondent [conference-correspondent.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. onclive.com [onclive.com]
- 13. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting mitotic slippage after MK-5108 treatment
Welcome to the technical support center for researchers utilizing the Aurora A kinase inhibitor, MK-5108. This resource provides troubleshooting guidance and answers to frequently asked questions regarding mitotic slippage, a common cellular response to treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with MK-5108.
Q1: What is the primary mechanism of action for MK-5108 and what is the expected cellular phenotype?
A1: MK-5108 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.064 nM.[1][2][3] Its primary function is to disrupt mitotic progression. Aurora A is a key regulator of mitotic events, including centrosome maturation and separation, and the assembly of a proper bipolar spindle.[4][5] Inhibition of Aurora A by MK-5108 is expected to cause defects in spindle assembly, leading to the activation of the Spindle Assembly Checkpoint (SAC) and subsequent arrest of cells in the G2/M phase of the cell cycle.[6][7] This is typically observed as an accumulation of cells with condensed chromosomes and a 4N DNA content.[6]
Q2: My cells are not arresting in mitosis after MK-5108 treatment. What could be the reason?
A2: Several factors could contribute to a lack of mitotic arrest:
-
Suboptimal Drug Concentration: The effective concentration of MK-5108 can vary significantly between cell lines, with reported IC50 values for growth inhibition ranging from 0.16 µM to over 10 µM.[1][2][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Aurora A inhibition.
-
Drug Inactivity: Ensure the MK-5108 compound is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Timing of Observation: The peak of mitotic arrest may occur at a specific time point post-treatment. A time-course experiment is recommended to identify the optimal window for observing the phenotype.
Q3: I am observing a high rate of mitotic slippage. Is this expected, and what does it signify?
A3: Yes, mitotic slippage is a known phenomenon following treatment with Aurora A inhibitors like MK-5108.[8][9] Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation or cytokinesis, after a prolonged mitotic arrest.[10] This occurs because the Spindle Assembly Checkpoint (SAC) is not capable of maintaining the mitotic arrest indefinitely. A slow, continuous degradation of Cyclin B1, a key protein for maintaining the mitotic state, eventually leads to mitotic exit.[11] Aurora A activity itself is required to maintain a robust SAC-mediated mitotic delay.[9][12][13] Therefore, its inhibition by MK-5108 can paradoxically lead to a weakened checkpoint and accelerate mitotic slippage.[9] The result of mitotic slippage is often the formation of a single large, polyploid (4N) G1 cell, which may then undergo cell death, senescence, or re-enter the cell cycle.[14][15]
Q4: How can I accurately quantify the rate of mitotic slippage in my cell population?
A4: Quantifying mitotic slippage requires distinguishing between cells arrested in mitosis and those that have exited into a tetraploid G1 state. A combination of techniques is recommended:
-
Live-Cell Imaging: This is the most direct method. By tracking individual cells expressing a fluorescent histone marker (e.g., H2B-GFP), you can directly observe the duration of mitotic arrest and identify cells that decondense their chromosomes and flatten out without dividing.[14][15] Using a FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system can further help identify cells re-entering G1.[14][16]
-
Immunofluorescence Microscopy: Co-staining for a mitotic marker like phosphorylated Histone H3 (pHH3) and a marker for the G1 state can be informative. A decrease in the pHH3-positive population over time, coupled with an increase in the 4N population that is negative for mitotic markers, indicates slippage.
-
Flow Cytometry: While flow cytometry can show an increase in the 4N DNA population, it cannot distinguish between G2/M arrested cells and tetraploid G1 cells that have undergone slippage.[17][18] However, it is useful for monitoring overall changes in cell cycle distribution.[7]
Q5: The rate of mitotic slippage is inconsistent across my experiments. What are the potential sources of variability?
A5: Inconsistency in mitotic slippage rates can arise from:
-
Cell Density: Confluency can affect cell cycle progression and drug response. It is important to plate cells at a consistent density for all experiments.
-
Cell Synchronization: If you are using cell synchronization protocols, slight variations in the efficiency of the block and release can lead to different outcomes.
-
Drug Concentration and Treatment Duration: Small variations in the final drug concentration or the length of treatment can significantly impact the balance between mitotic arrest and slippage.
-
p53 Status of Cells: The tumor suppressor protein p53 can influence the cellular response to Aurora kinase inhibition. Loss of p53 has been shown to enhance mitotic arrest and subsequent slippage.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data related to MK-5108 treatment.
Table 1: In Vitro Growth Inhibition by MK-5108 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon | 0.16[2] |
| A427 | Non-Small-Cell Lung | 0.25[8] |
| HCC1143 | Breast | 0.42[3] |
| AU565 | Breast | 0.45[3] |
| MCF-7 | Breast | 0.52[3] |
| HeLaS3 | Cervical | 1.26[3] |
| Calu-1 | Non-Small-Cell Lung | >10[8] |
Note: IC50 values represent the concentration of MK-5108 required to inhibit cell growth by 50% after a 72-hour treatment and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of a cohort of cells progressing through the cell cycle upon release.
Materials:
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock in sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Seed cells at a density that will not exceed 50-60% confluency by the end of the synchronization.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.[21]
-
Release the block by aspirating the thymidine-containing medium, washing the cells twice with pre-warmed sterile PBS, and then adding fresh, pre-warmed complete medium.
-
Incubate for 9 hours.[21]
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours.[21]
-
The cells are now arrested at the G1/S boundary. To release them into the cell cycle for your experiment, wash twice with PBS and add fresh medium. MK-5108 treatment can be initiated at a desired time point post-release to target cells in G2/M.
Protocol 2: Immunofluorescence Staining for Mitotic Markers
This protocol allows for the visualization and quantification of cells in mitosis.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-phospho-Histone H3 (Ser10))
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Treat cells on coverslips with MK-5108 for the desired time.
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain DNA with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope. Mitotic cells will be positive for phospho-Histone H3 staining with condensed chromosomes (visible with DAPI).
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: MK-5108 inhibits Aurora A, leading to mitotic arrest and subsequent slippage.
Caption: Workflow for quantifying mitotic slippage after MK-5108 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of Aurora A abrogates the mitotic delay induced by microtubule perturbing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Aurora A kinase activity is required to maintain an active spindle assembly checkpoint during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a mitotic death signature in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53 deficiency enhances mitotic arrest and slippage induced by pharmacological inhibition of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
Technical Support Center: Enhancing Oral Bioavailability of Tozasertib (VX-680)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing Tozasertib (VX-680) formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Tozasertib (VX-680)?
A1: The primary challenges for the oral delivery of Tozasertib, a potent Aurora kinase inhibitor, are its low aqueous solubility and potential for P-glycoprotein (P-gp) mediated efflux.[1][2][3][4][5][6][7] Published data on a similar compound, MK-0457 (another designation for Tozasertib), indicates a low oral bioavailability of approximately 7.9%.[8] These characteristics are common among many small molecule kinase inhibitors and can lead to poor absorption, high inter-individual variability, and significant food effects.[1][2][3]
Q2: What are the potential formulation strategies to improve the oral bioavailability of Tozasertib?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux. These include:
-
Lipophilic Salt Formation: Converting the Tozasertib free base into a lipophilic salt, such as a docusate salt, can significantly enhance its solubility in lipid-based excipients.[1][2][3][4] This approach facilitates higher drug loading in lipid-based formulations.[1][2][3][4]
-
Lipid-Based Formulations: Incorporating Tozasertib into lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.[1][2][3][4][9][10][11][12]
-
Amorphous Solid Dispersions (ASD): Creating an amorphous solid dispersion of Tozasertib with a hydrophilic polymer can improve its dissolution rate and extent of supersaturation in the gut, thereby increasing the driving force for absorption.[5]
-
Nanoparticle Formulations: Encapsulating Tozasertib into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can increase its surface area for dissolution and potentially alter its absorption pathway, for instance, by promoting lymphatic uptake.[13][14]
Q3: How does P-glycoprotein (P-gp) efflux impact the oral bioavailability of Tozasertib and how can it be mitigated?
A3: P-glycoprotein (P-gp) is an efflux transporter protein found in the intestinal epithelium that actively pumps a wide range of xenobiotics, including many kinase inhibitors, back into the intestinal lumen, thereby reducing their net absorption.[6][7][15][16][17] If Tozasertib is a substrate for P-gp, this mechanism will significantly limit its oral bioavailability.
Mitigation strategies include:
-
Co-administration with P-gp Inhibitors: While effective in preclinical models, the clinical use of potent P-gp inhibitors can lead to drug-drug interactions and systemic toxicity.[6][7]
-
Formulation with Excipients that Inhibit P-gp: Certain pharmaceutical excipients used in lipid-based formulations, such as Vitamin E TPGS, have been shown to inhibit P-gp function, offering a formulation-based approach to overcoming efflux.[17][18]
-
Structural Modification of the Drug: While a more complex approach, medicinal chemistry efforts can be directed at modifying the Tozasertib structure to reduce its affinity for P-gp.[6]
Troubleshooting Guides
Low and Variable Drug Exposure in Preclinical Species
Problem: You are observing low and highly variable plasma concentrations of Tozasertib after oral administration of a simple suspension formulation in your animal model.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Develop a lipid-based formulation (e.g., SEDDS/SMEDDS) or an amorphous solid dispersion. | These formulations are designed to enhance the solubilization and dissolution of poorly water-soluble drugs in the gastrointestinal tract.[1][2][3][4][5] |
| P-glycoprotein (P-gp) efflux | Conduct an in vitro Caco-2 permeability assay to determine if Tozasertib is a P-gp substrate. If it is, consider formulating with P-gp inhibiting excipients. | The Caco-2 assay is a standard method to assess a compound's potential for intestinal permeability and interaction with efflux transporters like P-gp.[6][7] |
| First-pass metabolism | While formulation can have a limited impact on hepatic first-pass metabolism, promoting lymphatic transport through highly lipidic formulations can partially bypass the portal circulation.[10][12] | The lymphatic system provides an alternative route of absorption that can reduce the extent of first-pass metabolism in the liver. |
| Food effects | Conduct in vivo studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can often mitigate positive food effects.[18] | Food can significantly alter the gastrointestinal environment, impacting drug solubility and absorption. Lipid-based formulations can mimic the fed state, reducing variability. |
Poor Physical or Chemical Stability of the Formulation
Problem: Your developed Tozasertib formulation shows signs of drug precipitation, phase separation, or chemical degradation over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Drug precipitation from a supersaturated state | Include precipitation inhibitors (polymers) in your amorphous solid dispersion or lipid-based formulation. | These polymers help maintain a supersaturated state of the drug in the gastrointestinal fluids, preventing precipitation and maximizing the driving force for absorption. |
| Incompatibility of Tozasertib with excipients | Conduct a systematic excipient compatibility study by storing binary mixtures of Tozasertib and each excipient under accelerated stability conditions. | This will help identify any chemical interactions that could lead to the degradation of the active pharmaceutical ingredient. |
| Oxidation of lipid excipients | If using unsaturated lipids, consider adding antioxidants to the formulation and storing it under an inert atmosphere. | Unsaturated lipids are prone to peroxidation, which can degrade the excipients and potentially the drug.[11] |
| Hygroscopicity | Store the formulation in a low-humidity environment and consider using protective packaging. | Moisture uptake can lead to physical instability, such as crystallization of an amorphous form or phase separation of a lipid-based system. |
Experimental Protocols
Protocol 1: Preparation of Tozasertib Lipophilic Salt (Docusate Salt)
Objective: To prepare the docusate salt of Tozasertib to improve its solubility in lipid excipients.
Materials:
-
Tozasertib free base or a pre-formed salt (e.g., HCl salt)[4]
-
Sodium docusate
-
Dichloromethane (DCM)
-
Deionized water
-
Silver nitrate (for testing chloride removal)
Methodology:
-
Salt Metathesis:
-
If starting with a pre-formed salt like Tozasertib HCl, dissolve it in a suitable solvent.
-
Dissolve an equimolar amount of sodium docusate in deionized water.
-
Mix the two solutions and stir vigorously. The lipophilic Tozasertib docusate salt will precipitate out of the aqueous phase or can be extracted into an immiscible organic solvent like DCM.
-
-
Direct Reaction from Free Base:
-
Dissolve Tozasertib free base in a suitable organic solvent.
-
Add an equimolar amount of docusic acid (the acidic form of docusate).
-
Stir the reaction mixture until the salt formation is complete.
-
-
Isolation and Purification:
-
If an extraction was performed, separate the organic layer.
-
Wash the organic layer repeatedly with deionized water to remove any remaining sodium salts. If starting from an HCl salt, test the aqueous washes with silver nitrate until no precipitate is formed, indicating complete removal of chloride ions.[19]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the solid Tozasertib docusate salt.
-
-
Characterization:
-
Confirm the identity and purity of the resulting salt using techniques such as NMR, LC-MS, and HPLC.
-
Protocol 2: In Vitro Caco-2 Permeability Assay for P-gp Substrate Assessment
Objective: To determine if Tozasertib is a substrate of the P-gp efflux transporter.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line)
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
Tozasertib
-
A known P-gp substrate (e.g., digoxin) as a positive control
-
A known P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add a solution of Tozasertib in HBSS to the apical chamber. At specified time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add a solution of Tozasertib in HBSS to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
P-gp Inhibition: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor like verapamil.
-
-
Sample Analysis:
-
Quantify the concentration of Tozasertib in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 is generally considered indicative of active efflux. If the efflux ratio is significantly reduced in the presence of the P-gp inhibitor, it confirms that Tozasertib is a P-gp substrate.
-
Visualizations
Caption: Formulation strategies to enhance the oral bioavailability of Tozasertib.
Caption: Mechanism of P-glycoprotein mediated efflux of Tozasertib.
Caption: Experimental workflow for Tozasertib oral formulation development.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 6. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ori.umkc.edu [ori.umkc.edu]
- 8. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of lipid based formulation technologies in the delivery of biotechnology-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanoparticle surface modification: Topics by Science.gov [science.gov]
- 15. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QA Lipid Based Formulation the Impact on Biopharmaceutics and Patient Centricity-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. researchgate.net [researchgate.net]
Managing neutropenia as a side effect of Alisertib therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect of Alisertib (MLN8237) therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Alisertib and why does it cause neutropenia?
Alisertib is a selective and potent oral inhibitor of Aurora A kinase (AAK).[1][2] AAK is a crucial regulator of mitosis, playing a key role in centrosome function, mitotic spindle formation, and chromosome segregation.[1][3] By inhibiting AAK, Alisertib disrupts these processes, leading to mitotic defects and ultimately cell death in rapidly dividing cells.[1][3] This anti-proliferative effect is not limited to cancer cells; it also affects highly proliferative normal tissues, such as hematopoietic progenitor cells in the bone marrow.[3] The suppression of these progenitors, particularly those that give rise to neutrophils, leads to a decrease in the absolute neutrophil count (ANC), a condition known as neutropenia. Neutropenia is one of the most common dose-limiting toxicities of Alisertib.[3][4]
Q2: How common is neutropenia with Alisertib therapy and what is its typical severity?
Neutropenia is a very common adverse event associated with Alisertib treatment.[4][5] The incidence and severity of neutropenia can vary depending on the dose, schedule, and patient population. In clinical trials, Grade 3 or 4 neutropenia has been frequently reported. For instance, in a phase 2 trial of Alisertib in patients with endocrine-resistant breast cancer, Grade 3 or higher neutropenia was observed in 41.8% of patients.[6] Another phase 1 study in non-hematologic malignancies reported neutropenia as the most common drug-related adverse event, occurring in 50% of patients, with Grade 4 neutropenia being a dose-limiting toxicity.[4][5] Febrile neutropenia, a serious complication of severe neutropenia, has also been observed.[4][7]
Q3: What are the general recommendations for monitoring patients for Alisertib-induced neutropenia?
Close monitoring of hematological parameters is essential during Alisertib therapy. Complete blood counts (CBC) with differential should be performed regularly. In most clinical trial protocols, blood counts are checked at baseline and prior to the start of each treatment cycle.[3] More frequent monitoring may be required, especially during the first cycle of treatment or if the patient develops signs of infection. For a new cycle of therapy to begin, the absolute neutrophil count (ANC) must typically be ≥ 1,500/mm³.[3]
Q4: When should Alisertib dosage be modified due to neutropenia?
Dose modifications, including dose delays or reductions, are key strategies for managing Alisertib-induced neutropenia.[4] Specific criteria for dose adjustments are typically defined in clinical trial protocols. Generally, if a patient experiences Grade 4 neutropenia (ANC < 500/mm³) or febrile neutropenia, the next cycle of Alisertib is delayed until the ANC recovers to a safe level (e.g., ≥ 1,500/mm³).[3] Upon recovery, the dose of Alisertib may be reduced for subsequent cycles. For example, in a phase 2 study in sarcoma, treatment was held for grade 3 or 4 neutropenia until toxicity improved to ≤grade 2, and then resumed at a reduced dose.
Q5: What is the role of Granulocyte Colony-Stimulating Factor (G-CSF) in managing Alisertib-induced neutropenia?
Granulocyte Colony-Stimulating Factor (G-CSF) can be used to manage Alisertib-induced neutropenia.[8] G-CSF is a hematopoietic growth factor that stimulates the production of neutrophils.[9] Its use can help shorten the duration and severity of neutropenia, thereby reducing the risk of febrile neutropenia and infections.[9] Both prophylactic (preventive) and therapeutic (treatment) use of G-CSF have been employed in clinical studies involving Alisertib.[2] Prophylactic G-CSF is typically considered for patients at high risk of developing febrile neutropenia, generally when the expected incidence is ≥20%.[10] Therapeutic G-CSF is used to treat established severe or febrile neutropenia.[11]
Troubleshooting Guides
Guide 1: Managing an Episode of Neutropenia
This guide provides a step-by-step approach for researchers encountering neutropenia in subjects receiving Alisertib.
1. Grading the Severity of Neutropenia:
-
Grade 1: ANC 1,500 to < 2,000/mm³
-
Grade 2: ANC 1,000 to < 1,500/mm³
-
Grade 3: ANC 500 to < 1,000/mm³
-
Grade 4: ANC < 500/mm³
2. Action Plan Based on Neutropenia Grade:
| Neutropenia Grade | Recommended Action |
| Grade 1-2 | Continue Alisertib at the current dose. Increase frequency of CBC monitoring. |
| Grade 3 | Consider holding Alisertib until ANC recovers to ≥ 1,500/mm³. Upon recovery, restarting at the same or a reduced dose level may be considered based on the duration and severity of the neutropenia. |
| Grade 4 | Hold Alisertib immediately. Initiate supportive care measures. Delay the next cycle until ANC recovers to ≥ 1,500/mm³. A dose reduction for subsequent cycles is strongly recommended. |
| Febrile Neutropenia | This is a medical emergency. Hold Alisertib immediately. Hospitalization and initiation of broad-spectrum intravenous antibiotics are typically required.[12][13] Consider the use of therapeutic G-CSF. |
3. Dose Re-escalation: Dose re-escalation after a reduction is generally not recommended.
Guide 2: Prophylactic Use of G-CSF
1. Identifying High-Risk Subjects: Prophylactic G-CSF should be considered for subjects with a high risk of developing febrile neutropenia (≥20% risk). Factors that increase risk include:
-
High dose and intensive schedule of Alisertib.
-
Pre-existing bone marrow compromise.
-
Advanced age.
-
Poor performance status.
-
Previous episodes of febrile neutropenia.
2. Administration of Prophylactic G-CSF:
-
G-CSF is typically administered subcutaneously.
-
The first dose is usually given 24 to 72 hours after the last dose of Alisertib in a cycle.
-
Continue G-CSF administration as per the product's prescribing information until the ANC has recovered to a stable and safe level.
Quantitative Data Summary
Table 1: Incidence of Grade 3/4 Neutropenia in Alisertib Clinical Trials
| Trial/Indication | Alisertib Dose and Schedule | Number of Patients | Grade 3/4 Neutropenia Incidence (%) | Febrile Neutropenia Incidence (%) | Reference |
| Endocrine-Resistant Breast Cancer | 50 mg daily on days 1-3, 8-10, and 15-17 of a 28-day cycle | 91 | 41.8% | Not Reported | [6] |
| Non-Hematologic Malignancies | 50 mg BID for 7 days in a 21-day cycle | 13 (at RP2D) | 50% (any grade) | 7.7% (Grade 4 DLT) | [4][5] |
| Castration-Resistant and Neuroendocrine Prostate Cancer | Not Specified | 60 | 13% | 6.6% | |
| Osimertinib-Resistant EGFR-Mutated Lung Cancer | 40 mg BID (intermittent) | 4 | 100% (Grade 4 DLTs) | Not Reported | [14] |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity in a Preclinical Setting
Objective: To assess the myelosuppressive effects of Alisertib in a murine model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts.
-
Drug Administration: Administer Alisertib orally at various dose levels and schedules (e.g., daily for 7 days followed by a 14-day break).
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein) at baseline, during treatment, and during the recovery phase.
-
Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer to determine absolute neutrophil counts (ANC), as well as other hematological parameters (platelets, red blood cells, etc.).
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of mice and collect bone marrow from the femurs. Analyze bone marrow cellularity and perform flow cytometry to assess the populations of hematopoietic stem and progenitor cells.
-
Data Analysis: Plot the mean ANC over time for each treatment group to visualize the nadir and recovery of neutrophils. Compare the degree of neutropenia across different dose levels of Alisertib.
Visualizations
Caption: Mechanism of action of Alisertib leading to apoptosis.
Caption: Workflow for managing Alisertib-induced neutropenia.
References
- 1. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCSF Lung Cancer Trial → Alisertib in Combination With Osimertinib in Metastatic EGFR-mutant Lung Cancer [clinicaltrials.ucsf.edu]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Phase I study of the aurora A kinase inhibitor alisertib with induction chemotherapy in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of GCSF Primary Prophylaxis on Survival Outcomes and Toxicity in Patients with Advanced Non-Small Cell Lung Cancer on First-Line Chemoimmunotherapy: A Sub-Analysis of the Spinnaker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management and Preventive Measures for Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylaxis of chemotherapy-induced febrile neutropenia with granulocyte colony-stimulating factors: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. assets.einsteinmed.edu [assets.einsteinmed.edu]
- 13. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 14. ascopubs.org [ascopubs.org]
Technical Support Center: Assessing MK-5108 Target Engagement in Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of MK-5108, a potent and highly selective Aurora A kinase inhibitor, in tumor tissues. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MK-5108 and what is its primary target?
A1: MK-5108 is a small molecule inhibitor that potently and selectively targets Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] MK-5108 acts as an ATP-competitive inhibitor of Aurora A, thereby disrupting its function in centrosome maturation, spindle assembly, and chromosome segregation.[3][4][5]
Q2: Why is it important to assess MK-5108 target engagement in tumor tissues?
A2: Assessing target engagement is critical to confirm that MK-5108 is reaching its intended target, Aurora A kinase, in the tumor tissue and exerting its inhibitory effect. This information is vital for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing schedules in preclinical and clinical studies, and understanding the biological response to the drug.
Q3: What are the primary methods to assess MK-5108 target engagement in tumor tissues?
A3: The primary methods for assessing MK-5108 target engagement in tumor tissues include:
-
Immunohistochemistry (IHC): To detect changes in the phosphorylation of Aurora A (p-AURKA) and its downstream substrate, Histone H3 (pHH3).
-
Gene Expression Analysis: To measure changes in the expression of genes regulated by the Aurora A pathway.
-
Flow Cytometry: To analyze cell cycle progression, specifically looking for a G2/M arrest.
-
Immunoblotting: To quantify the levels of p-AURKA and downstream signaling proteins.
Experimental Protocols & Quantitative Data
Below are detailed protocols for the key recommended assays, along with tables summarizing quantitative data from preclinical and clinical studies.
Immunohistochemistry (IHC)
IHC is a powerful technique to visualize the inhibition of Aurora A kinase activity directly within the tumor microenvironment. The two key biomarkers to assess are the autophosphorylation of Aurora A at Threonine 288 (p-AURKA Thr288) and the phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10) or Serine 28 (pHH3 Ser28). Inhibition of Aurora A by MK-5108 is expected to decrease p-AURKA levels and increase the percentage of pHH3-positive cells due to mitotic arrest.[2]
Experimental Workflow for IHC
Caption: Workflow for Immunohistochemical Staining of FFPE Tumor Tissues.
Detailed Protocol: p-AURKA (Thr288) and pHH3 (Ser10/Ser28) IHC on FFPE Tumor Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse in 100% ethanol: 2 x 5 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave oven at sub-boiling temperature for 10-15 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in PBS with 1% BSA.
-
p-AURKA (Thr288) antibody: Refer to manufacturer's datasheet for recommended dilution (e.g., 1:100).
-
pHH3 (Ser10 or Ser28) antibody: Refer to manufacturer's datasheet for recommended dilution (e.g., 1:200).
-
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash with PBS: 3 x 5 minutes.
-
Incubate with a goat anti-rabbit HRP-conjugated secondary antibody (or as appropriate for the primary antibody host) for 1 hour at room temperature.
-
-
Detection:
-
Wash with PBS: 3 x 5 minutes.
-
Incubate with 3,3'-Diaminobenzidine (DAB) substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data: MK-5108 IC50 Values
| Assay Type | Cell Line/Condition | IC50 | Reference |
| Biochemical Assay | Cell-free Aurora A Kinase | 0.064 nM | [1][4][5] |
| Cell Proliferation | HCT116 (Colon) | 0.16 µM | [4] |
| HeLaS3 (Cervical) | 1.26 µM | [4] | |
| HCC1143 (Breast) | 0.42 µM | [5] | |
| AU565 (Breast) | 0.45 µM | [5] | |
| MCF-7 (Breast) | 0.52 µM | [5] | |
| A549 (Lung) | ~0.5 µM | [6] | |
| H460 (Lung) | ~0.25 µM | [6] |
Gene Expression Analysis
A clinical trial of MK-5108 validated a panel of seven genes as pharmacodynamic biomarkers for Aurora A inhibition.[1][7] Measuring the upregulation of these genes in tumor biopsies post-treatment can serve as a robust indicator of target engagement.
Experimental Workflow for qRT-PCR
Caption: Workflow for Gene Expression Analysis from FFPE Tumor Tissues.
Detailed Protocol: 7-Gene Panel qRT-PCR from FFPE Tumor Tissue
-
RNA Extraction from FFPE Sections:
-
Use a commercially available kit specifically designed for RNA extraction from FFPE tissues to maximize yield and quality.
-
Follow the manufacturer's protocol, which typically includes deparaffinization, proteinase K digestion, and column-based RNA purification.
-
-
RNA Quality and Quantity Assessment:
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). Note that RNA from FFPE tissues will be fragmented.
-
-
Reverse Transcription:
-
Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a TaqMan or SYBR Green-based assay.
-
Use pre-designed and validated primer-probe sets for the target genes: AURKA, AURKB, BIRC5, PRC1, TACC3, DLGAP5, NDC80 .
-
Use appropriate housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Run reactions in triplicate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the housekeeping gene(s) (ΔCt).
-
Calculate the change in gene expression between post-dose and pre-dose samples (ΔΔCt).
-
Express the results as log2 fold change.
-
Quantitative Data: Gene Expression Changes with MK-5108
| Gene | Expected Change Post-Treatment |
| AURKA | Increase |
| AURKB | Increase |
| BIRC5 | Increase |
| PRC1 | Increase |
| TACC3 | Increase |
| DLGAP5 | Increase |
| NDC80 | Increase |
In a phase I clinical trial, significant dose-related increases in the expression of these genes were observed in surrogate tissues (hair follicles) after MK-5108 treatment.[1][7]
Troubleshooting Guides
IHC Troubleshooting
Logical Troubleshooting Flow for IHC
Caption: Troubleshooting Logic for Common IHC Issues.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Primary antibody concentration too low. | Increase the primary antibody concentration or incubation time. |
| Ineffective antigen retrieval. | Optimize the duration and temperature of heat-induced antigen retrieval. Try a different pH for the retrieval buffer (e.g., Tris-EDTA pH 9.0). | |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure proper storage conditions have been maintained. Run a positive control tissue to verify antibody activity. | |
| Insufficient signal amplification. | Use a more sensitive detection system (e.g., polymer-based amplification). | |
| High Background | Inadequate blocking. | Increase the blocking time or use a different blocking agent (e.g., 10% normal serum from the species of the secondary antibody). |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed correctly and for a sufficient duration. | |
| Sections dried out during staining. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. Run a control with only the secondary antibody. |
| Improper tissue fixation. | Ensure consistent fixation times and use of buffered formalin to prevent antigen alteration. |
Flow Cytometry Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution of Cell Cycle Phases | High flow rate. | Run samples at the lowest possible flow rate to improve resolution. |
| Cell clumps. | Filter the cell suspension through a nylon mesh before analysis. Use a doublet discrimination gate during data analysis. | |
| Inappropriate cell density. | Ensure cell concentration is optimal (around 1 x 10^6 cells/mL). | |
| High CV of G1/G0 Peak | Inconsistent staining. | Ensure thorough mixing of cells with the DNA staining solution. Optimize staining time. |
| Debris in the sample. | Gate out debris based on forward and side scatter properties. | |
| Unexpected Cell Cycle Distribution | Apoptotic cells (sub-G1 peak). | If a large sub-G1 peak is present, consider co-staining with an apoptosis marker (e.g., Annexin V) for confirmation. |
| Cells are not actively cycling. | Ensure cells are harvested during the exponential growth phase for baseline measurements. |
This technical support center provides a comprehensive resource for researchers working with MK-5108. By following these detailed protocols and troubleshooting guides, users can more effectively and accurately assess target engagement in tumor tissues, leading to a better understanding of the drug's mechanism of action and its potential as a cancer therapeutic.
References
- 1. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tozasertib-Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Tozasertib, particularly concerning its cardiotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is Tozasertib and what are its primary targets?
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor.[1][2][3] It targets Aurora A, Aurora B, and Aurora C kinases, which are key regulators of cell division.[1][2] Tozasertib has also been shown to inhibit other kinases, including Bcr-Abl and Fms-like tyrosine kinase 3 (FLT3).[4] Its primary application in research has been as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell-cycle progression in tumor cells.[5]
Q2: Is cardiotoxicity a known issue with Tozasertib?
Yes, the clinical development of Tozasertib was halted due to severe cardiac liabilities.[2] While detailed clinical data is not extensively published, preclinical studies and the termination of clinical trials strongly indicate that cardiotoxicity is a significant concern with this compound.
Q3: What are the potential mechanisms of Tozasertib-induced cardiotoxicity?
While the exact mechanisms of Tozasertib-induced cardiotoxicity are not fully elucidated, they are likely multifactorial and may involve both "on-target" and "off-target" effects, a common issue with kinase inhibitors.[6][7] Potential mechanisms include:
-
Mitochondrial Dysfunction: Kinase inhibitors can interfere with mitochondrial function, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways in cardiomyocytes.[8][9]
-
Disruption of Cardiac Signaling Pathways: Inhibition of kinases other than Aurora kinases that are crucial for cardiomyocyte survival and function could contribute to toxicity. For example, the inhibition of kinases involved in the PI3K-Akt pathway can be detrimental to heart cells.[6]
-
Induction of Apoptosis: Tozasertib has been shown to induce apoptosis in cancer cells, and this pro-apoptotic effect could also extend to cardiomyocytes.[5]
-
Interference with Ion Channels: Some kinase inhibitors can directly affect the function of cardiac ion channels, leading to electrophysiological abnormalities and arrhythmias.[8]
Q4: Are there any known strategies to mitigate Tozasertib-induced cardiotoxicity in a research setting?
Currently, there are no established and validated strategies specifically for mitigating Tozasertib-induced cardiotoxicity. However, based on the general understanding of drug-induced cardiotoxicity, researchers can explore the following experimental approaches:
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-administering antioxidants like N-acetylcysteine or Vitamin E could be investigated for protective effects.
-
Mitochondrial Protective Agents: Compounds that support mitochondrial function, such as coenzyme Q10, could be tested for their ability to alleviate Tozasertib's effects on cardiomyocytes.
-
Growth Factor Supplementation: Some studies have shown that growth factors like insulin and IGF-1 can have cardioprotective effects against certain kinase inhibitors by activating compensatory pro-survival pathways.[10]
-
Dose-Response Optimization: Carefully titrating the concentration of Tozasertib to the lowest effective dose for the intended anti-cancer effect may help to minimize off-target cardiac effects.
Troubleshooting Guides
Problem 1: High levels of cardiomyocyte death observed in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Tozasertib concentration is too high. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cardiomyocyte model. Start with a wide range of concentrations and narrow down to find the optimal experimental window. |
| Off-target effects of Tozasertib. | Consider using a more specific Aurora kinase inhibitor as a control, if available, to determine if the observed toxicity is due to Aurora kinase inhibition or off-target effects. |
| Suboptimal cell culture conditions. | Ensure cardiomyocytes are healthy and beating synchronously before adding Tozasertib. Use the recommended media and supplements for your cell type (e.g., iPSC-derived cardiomyocytes). |
| Apoptosis induction. | Perform assays to detect markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, to confirm the mechanism of cell death. |
Problem 2: Inconsistent or non-reproducible results in cardiotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in cell plating density. | Optimize and standardize the cell seeding density for all experiments. Ensure even cell distribution across the wells of the microplate. |
| Reagent preparation and handling. | Prepare fresh solutions of Tozasertib and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incubation time variability. | Strictly adhere to the optimized incubation times for drug treatment and assay steps. |
| Instrument-related issues. | Ensure the plate reader or high-content imaging system is properly calibrated and maintained. Use appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Inhibitory Activity of Tozasertib against Various Kinases
| Kinase | Ki (nM) |
| Aurora A | 0.6 |
| Aurora B | 18 |
| Aurora C | 4.6 |
Note: Data compiled from publicly available information. Values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Assessment of Tozasertib-Induced Cytotoxicity using an ATP-Based Viability Assay
This protocol outlines the steps to measure the effect of Tozasertib on the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) by quantifying intracellular ATP levels.
Materials:
-
hiPSC-CMs
-
Cardiomyocyte maintenance medium
-
Tozasertib
-
DMSO (vehicle control)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed hiPSC-CMs in a white, opaque-walled 96-well plate at a pre-determined optimal density. Culture the cells until they form a synchronously beating monolayer.
-
Compound Preparation: Prepare a serial dilution of Tozasertib in cardiomyocyte maintenance medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Tozasertib concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Tozasertib or vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of the culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability for each Tozasertib concentration. Plot the results to determine the IC50 value.
Mandatory Visualizations
References
- 1. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphocytic leukemia with the T315I BCR-ABL mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Why do kinase inhibitors cause cardiotoxicity and what can be done about it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Cardiotoxicity Matters in R&D? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alisertib and Paclitaxel Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Alisertib (an Aurora A kinase inhibitor) and paclitaxel (a microtubule stabilizer).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Alisertib and paclitaxel?
The combination of Alisertib and paclitaxel is based on their complementary mechanisms of action that target different stages of mitosis, leading to a synergistic anti-cancer effect. Alisertib inhibits Aurora A kinase, an enzyme crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.[1][2] Inhibition of Aurora A leads to mitotic defects such as monopolar or multipolar spindles, ultimately causing cell cycle arrest and apoptosis.[3] Paclitaxel works by stabilizing microtubules, the cellular structures that form the mitotic spindle.[4] This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest at the G2/M phase and subsequent cell death.[4] Preclinical studies have shown that the combination of Alisertib and paclitaxel can have additive and synergistic antitumor effects.[5][6]
Q2: What are the expected cellular phenotypes after treating cancer cells with this combination?
Treatment with Alisertib and paclitaxel is expected to induce a potent mitotic arrest. Key observable phenotypes include:
-
Increased percentage of cells in the G2/M phase of the cell cycle.
-
Formation of abnormal mitotic spindles , including monopolar or multipolar spindles.
-
Chromosome misalignment at the metaphase plate.
-
Induction of apoptosis (programmed cell death).
-
In some cases, mitotic slippage , where cells exit mitosis without proper chromosome segregation, leading to the formation of polyploid giant cancer cells (PGCCs).[3][4][7] These PGCCs may contribute to treatment resistance.[8]
Q3: What are the clinically observed toxicities of this combination therapy?
Clinical trials of Alisertib and paclitaxel have reported several common adverse events. The most frequent grade 3 or higher drug-related toxicities include:
It is important to note that myelosuppression (decreased bone marrow activity) is a common and often dose-limiting toxicity.[9]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected Antagonism or Lack of Synergy in Cell Viability Assays | 1. Suboptimal Dosing Schedule: The timing of drug administration (sequential vs. concurrent) can significantly impact the outcome. 2. Incorrect Drug Concentrations: The IC50 values of the individual drugs may vary between cell lines. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 4. Drug Instability: Alisertib or paclitaxel may degrade under certain experimental conditions. | 1. Optimize Dosing Schedule: Test both sequential (e.g., paclitaxel followed by Alisertib, or vice versa with varying time intervals) and concurrent administration schedules. 2. Determine IC50 Values: Perform dose-response curves for each drug individually on your specific cell line to determine the IC50. Use these values as a basis for designing combination experiments. 3. Cell Line Characterization: If possible, assess the expression levels of Aurora A kinase and markers of microtubule stability in your cell line. Consider using a different, more sensitive cell line for initial experiments. 4. Fresh Drug Preparation: Prepare fresh drug solutions for each experiment and protect them from light, especially paclitaxel. |
| Inconsistent Quantification of Mitotic Arrest | 1. Variable Cell Cycle Synchronization: If using synchronized cell populations, the synchronization method may not be efficient. 2. Timing of Analysis: The peak of mitotic arrest may occur at a specific time point post-treatment. 3. Flow Cytometry Gating Strategy: Improper gating can lead to inaccurate quantification of cell cycle phases. | 1. Confirm Synchronization: If applicable, validate the efficiency of your cell synchronization method (e.g., by flow cytometry). For unsynchronized populations, ensure consistent cell density at the start of the experiment. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal mitotic arrest. 3. Standardize Gating: Use a consistent and well-defined gating strategy for your flow cytometry analysis. Include appropriate controls (untreated and single-agent treated cells). |
| High Background in Western Blot for Phospho-Proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 3. Contamination of Lysates: Phosphatase activity in cell lysates can dephosphorylate target proteins. | 1. Antibody Titration: Perform a titration of your primary and secondary antibodies to determine the optimal working concentration. 2. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice. |
In Vivo Xenograft Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| High Toxicity and Weight Loss in Mice | 1. Dosing and Schedule: The administered doses of Alisertib and/or paclitaxel may be too high for the chosen mouse strain. The schedule may not allow for adequate recovery. 2. Drug Formulation/Vehicle: The vehicle used to dissolve the drugs may have its own toxicity. | 1. Dose De-escalation: If significant toxicity is observed, reduce the dose of one or both drugs. Consider a dosing schedule with more recovery time between cycles (e.g., Alisertib for 3 days on, 4 days off).[9] 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the drug delivery vehicle. |
| Lack of Tumor Growth Inhibition | 1. Insufficient Drug Exposure: The doses may be too low to achieve therapeutic concentrations in the tumor. 2. Tumor Model Resistance: The chosen xenograft model may be resistant to the drug combination. 3. Rapid Drug Metabolism: The drugs may be rapidly metabolized and cleared in the mouse model. | 1. Dose Escalation: If tolerated, cautiously increase the doses of the drugs. 2. Model Selection: Prior in vitro testing of the cell line used for the xenograft can help predict in vivo sensitivity. Consider using a different tumor model known to be sensitive to either Alisertib or paclitaxel. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure drug concentrations in plasma and tumor tissue over time. |
Data Presentation
Clinical Trial Data Summary
| Clinical Trial | Treatment Arms | No. of Patients | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Grade ≥3 Adverse Events | Reference |
| Phase 2 in Recurrent Ovarian Cancer | Alisertib + Paclitaxel | 73 | 6.7 months | 60% | Neutropenia (77%), Stomatitis (25%), Anemia (14%) | [9][10] |
| Paclitaxel alone | 69 | 4.7 months | 52% | Neutropenia (10%), Anemia (3%) | [9][10] | |
| Phase 2 in Metastatic Breast Cancer | Alisertib + Paclitaxel | 88 | 10.2 months | 31.0% | Neutropenia (59.5%), Stomatitis (15.5%), Diarrhea (10.7%) | [10] |
| Paclitaxel alone | 86 | 7.1 months | 33.9% | Neutropenia (16.4%) | [10] | |
| Phase 1 in Advanced Solid Malignancies (with nab-paclitaxel) | Alisertib + nab-Paclitaxel | 31 | Not Reported | PR in 1 patient with SCLC, SD in others | Neutropenia (Dose-Limiting) | [11] |
Preclinical Data: Alisertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) | Reference |
| HCT-116 | Colon Cancer | ~50 | [12] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3-1710 | [13] |
| Various Solid Tumor and Lymphoma Cell Lines | Various | 15-469 | [12] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Alisertib, paclitaxel, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[16]
Flow Cytometry for Cell Cycle Analysis
This protocol is a generalized procedure based on common flow cytometry methods.[17][18]
-
Cell Treatment: Treat cells with Alisertib, paclitaxel, or the combination for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This is a general protocol for Western blotting.[19][20][21]
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A, anti-Cyclin B1, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for a xenograft study.[5][22]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel/media mix) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Alisertib alone, paclitaxel alone, Alisertib + paclitaxel).
-
Drug Administration: Administer the drugs according to the desired schedule and route. For example, Alisertib can be administered orally (e.g., daily for 3 days on, 4 days off), and paclitaxel can be administered intravenously or intraperitoneally (e.g., weekly).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of Alisertib and paclitaxel leading to synergistic mitotic arrest and apoptosis.
Caption: Experimental workflow for assessing the synergy between Alisertib and paclitaxel in vitro.
Caption: Signaling pathway crosstalk between Aurora A and microtubule dynamics during mitosis.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic slippage and the subsequent cell fates after inhibition of Aurora B during tubulin-binding agent–induced mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study combining alisertib with nab-paclitaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase-A regulates kinetochore/chromatin associated microtubule assembly in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Alisertib (MLN8237): A Comparative Analysis of its Selectivity for Aurora A versus Aurora B Kinase
For Researchers, Scientists, and Drug Development Professionals
Alisertib (MLN8237) is an investigational small-molecule inhibitor that has demonstrated significant potency against Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its clinical development is underpinned by its selectivity for Aurora A over the closely related Aurora B kinase, a distinction crucial for its therapeutic window and side-effect profile.[2][4] This guide provides a detailed comparison of Alisertib's selectivity, supported by experimental data, protocols, and pathway diagrams.
Quantitative Comparison of Kinase Inhibition
The selectivity of Alisertib for Aurora A over Aurora B has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values consistently demonstrate a significant preference for Aurora A.
| Assay Type | Target | Alisertib (MLN8237) IC50 (nmol/L) | Selectivity (Fold) | Reference |
| Enzymatic Assay | Recombinant Aurora A | 1.2 | ~330 | [1] |
| Recombinant Aurora B | 396.5 | [1] | ||
| Cell-Based Assay (HeLa cells) | Aurora A (pThr288) | 6.7 | >200 | [1] |
| Aurora B (pHisH3) | 1,534 | [1] | ||
| Cell-Based Assay (MM1.S and OPM1 cells) | Aurora A | Inhibited at 500 nM | - | [3] |
| Aurora B | No effect on Histone H3 phosphorylation at 500 nM | - | [3] |
Signaling Pathways and Inhibition
Aurora A and Aurora B kinases play distinct, critical roles during mitosis. Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry. In contrast, Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Alisertib's selective inhibition of Aurora A is designed to disrupt its specific mitotic functions, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Alisertib selectively inhibits Aurora A, disrupting mitosis.
Experimental Methodologies
The determination of Alisertib's kinase selectivity relies on robust biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of Alisertib on the enzymatic activity of purified Aurora A and Aurora B kinases.
Protocol:
-
Assay Principle: A radioactive Flashplate assay is commonly used.[1] This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the kinase.
-
Reaction Mixture: Recombinant Aurora A or Aurora B kinase is incubated with a peptide substrate, [γ-³³P]ATP, and varying concentrations of Alisertib in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20).[3]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Detection: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of Alisertib concentration.
Cellular Kinase Inhibition Assay
Objective: To assess the inhibitory activity of Alisertib on Aurora A and Aurora B within a cellular context.
Protocol:
-
Assay Principle: High-content imaging is utilized to measure the phosphorylation of specific downstream substrates of Aurora A and Aurora B.[1]
-
Cell Culture: A suitable cell line (e.g., HeLa or HCT-116) is cultured and treated with a range of Alisertib concentrations for a defined period (e.g., 24 or 48 hours).[1][4]
-
Immunofluorescent Staining:
-
Aurora A Activity: Cells are fixed, permeabilized, and stained with an antibody specific for the autophosphorylation site of Aurora A at Threonine 288 (p-T288).[1][4]
-
Aurora B Activity: Cells are stained with an antibody specific for the phosphorylation of Histone H3 at Serine 10 (pHisH3), a direct substrate of Aurora B.[1][4]
-
-
Imaging and Analysis: Automated microscopy and image analysis software are used to quantify the fluorescence intensity of p-T288 and pHisH3 in individual cells.
-
Data Analysis: IC50 values are determined by plotting the percentage of substrate phosphorylation inhibition against the logarithm of Alisertib concentration.
Caption: Workflow for determining kinase selectivity of Alisertib.
Conclusion
The available experimental data robustly supports the classification of Alisertib (MLN8237) as a highly selective inhibitor of Aurora A kinase.[2][3][5] Both enzymatic and cellular assays consistently demonstrate a significantly higher potency against Aurora A compared to Aurora B, with a selectivity margin of over 200-fold observed in cellular systems.[1][2] This selectivity is a key attribute that likely contributes to its therapeutic potential and is a critical consideration in its ongoing clinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
MK-5108 vs MLN8054: comparing Aurora A selectivity and potency
An Objective Comparison of MK-5108 and MLN8054 for Aurora A Kinase Inhibition
For researchers investigating mitotic progression and developing novel anti-cancer therapeutics, the selection of a potent and selective kinase inhibitor is paramount. Aurora A kinase has emerged as a critical target in oncology due to its pivotal role in cell division and its frequent overexpression in various human cancers.[1][2][3][4] This guide provides a detailed, data-driven comparison of two prominent Aurora A inhibitors: MK-5108 and MLN8054.
Potency and Selectivity: A Quantitative Overview
Both MK-5108 and MLN8054 are potent inhibitors of Aurora A kinase. However, biochemical assays reveal that MK-5108 possesses significantly higher potency, with an IC50 value in the sub-nanomolar range. In terms of selectivity, MK-5108 also demonstrates a superior profile, exhibiting approximately 220-fold and 190-fold greater selectivity for Aurora A over Aurora B and Aurora C, respectively.[1][5] MLN8054 is a potent inhibitor as well, with a reported IC50 of 4 nM for Aurora A, and shows over 40-fold selectivity against Aurora B in biochemical assays.[6][7][8] In cell-based assays, the selectivity of MLN8054 for Aurora A over Aurora B is even more pronounced, reaching over 150-fold.[7][9][10]
| Parameter | MK-5108 | MLN8054 | References |
| Aurora A IC50 (Biochemical) | 0.064 nM | 4 nM | [1][5][6][7][8][11] |
| Aurora B IC50 (Biochemical) | ~14 nM (Calculated) | >160 nM (Calculated) | [1][5][6][7][8] |
| Aurora C IC50 (Biochemical) | ~12 nM (Calculated) | Not Reported | [1][5] |
| Selectivity (Aurora B / Aurora A) | ~220-fold | >40-fold | [1][5][6][7][8] |
| Selectivity (Aurora C / Aurora A) | ~190-fold | Not Reported | [1][5] |
| Cellular Aurora A IC50 (pT288) | Not directly reported | 34 nM (HeLa cells) | [7] |
| Cellular Aurora B IC50 (pHisH3) | Not directly reported | 5.7 µM (HCT-116 cells) | [7] |
| Cellular Selectivity (AurB/AurA) | Not directly reported | >150-fold | [7][9][10] |
| Mechanism of Action | ATP-competitive | ATP-competitive, reversible | [1][7][9] |
Experimental Methodologies
The data presented above were generated using established biochemical and cell-based assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Biochemical Kinase Assays
The inhibitory activity of MK-5108 and MLN8054 against purified Aurora kinases is typically determined using a radioisotope-based filter binding assay.
-
Reaction Components : The assay is performed in a buffer solution containing the purified recombinant Aurora kinase (A, B, or C), a specific peptide substrate (e.g., Kemptide for Aurora B), Mg(OAc)₂, EDTA, and [γ-³³P]-ATP.[5]
-
Inhibition : A range of concentrations of the inhibitor (MK-5108 or MLN8054) is added to the reaction mixture.
-
Incubation : The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).[5]
-
Termination & Measurement : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
IC50 Determination : The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve. To determine the mode of inhibition (e.g., ATP-competitive), IC50 values are determined at varying ATP concentrations.[1][5]
Cell-Based Selectivity Assays
Cellular assays are essential to confirm that the inhibitor can effectively engage its target within a biological context. Immunofluorescence-based assays are commonly used to assess the specific inhibition of Aurora A versus Aurora B.
-
Cell Culture and Treatment : Human tumor cell lines (e.g., HCT-116 or HeLa) are cultured and treated with various concentrations of the inhibitor for a defined period (e.g., 1 to 24 hours).[7]
-
Immunofluorescence Staining :
-
Aurora A Activity : To measure Aurora A inhibition, cells are stained with an antibody specific for the autophosphorylated form of Aurora A at threonine 288 (pT288), which is a marker of its activity.[7] Mitotic cells are co-stained with a marker like MPM2.
-
Aurora B Activity : To assess Aurora B inhibition, cells are stained with an antibody against phosphorylated Histone H3 at serine 10 (pHisH3), a well-established substrate of Aurora B.[7]
-
-
Imaging and Quantification : Cells are imaged using fluorescence microscopy. The fluorescence intensity of the pT288 signal at the centrosomes of mitotic cells or the pHisH3 signal on mitotic chromosomes is quantified.
-
Cellular IC50 Calculation : The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in the specific phosphorylation signal.
Visualizing the Molecular Context
Aurora A Signaling Pathway
Aurora A is a central node in the regulation of mitosis. Its activity is tightly controlled and influences numerous downstream effectors to ensure proper cell division. Dysregulation of this pathway is a hallmark of many cancers.[2][12]
Caption: Simplified Aurora A signaling pathway.
Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing a kinase inhibitor's selectivity is a multi-step process that moves from initial target validation to broad-spectrum screening.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
Both MK-5108 and MLN8054 are valuable research tools for studying the function of Aurora A kinase.
-
MK-5108 stands out for its exceptional potency and high degree of selectivity against other Aurora family members in biochemical assays.[1][5] This makes it an excellent choice for experiments where precise and potent inhibition of Aurora A is required with minimal confounding effects from Aurora B/C inhibition.
-
MLN8054 , while less potent in biochemical assays, has been well-characterized in cellular systems and demonstrates excellent functional selectivity for Aurora A over Aurora B in cells.[7][13] Its efficacy as an orally active agent has also been demonstrated in preclinical models.[7][8]
The choice between these two inhibitors will depend on the specific experimental context. For biochemical studies or cellular experiments demanding the highest possible selectivity, MK-5108 may be the preferred compound. For studies where extensive cellular characterization and a proven in vivo track record are more critical, MLN8054 remains a strong and reliable option. Researchers should consider the differences in both biochemical potency and cellular activity when selecting the appropriate inhibitor for their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. rupress.org [rupress.org]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Alisertib-Induced Synthetic Lethality in BRCA-Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alisertib, an Aurora A kinase inhibitor, against other therapeutic strategies that induce synthetic lethality in BRCA-deficient cancer cells. The objective is to offer a comprehensive overview of the performance, mechanisms of action, and experimental validation of Alisertib in the context of established and emerging therapies targeting the inherent vulnerabilities of BRCA-mutated tumors.
Introduction to Synthetic Lethality in BRCA-Deficient Cancers
BRCA1 and BRCA2 are critical tumor suppressor genes integral to the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Cells with mutations in these genes are deficient in HR and become heavily reliant on alternative, more error-prone DNA repair pathways and stringent cell cycle checkpoints for survival. This dependency creates a therapeutic window for inducing "synthetic lethality," where the inhibition of a second pathway, in combination with the existing BRCA deficiency, leads to catastrophic DNA damage and selective cancer cell death.
Alisertib, a selective inhibitor of Aurora A kinase, a key regulator of mitosis, has emerged as a potential agent to exploit this vulnerability. This guide compares the efficacy and mechanisms of Alisertib-induced synthetic lethality with three other major classes of inhibitors targeting this principle: PARP inhibitors, ATR inhibitors, and WEE1 inhibitors.
Comparative Performance of Therapeutic Agents
The following tables summarize the in vitro efficacy of Alisertib and its alternatives in BRCA-deficient cancer cell lines. It is important to note that these data are compiled from various studies and direct comparisons of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values in BRCA-Deficient Cell Lines
| Therapeutic Agent | Drug Target | BRCA-Deficient Cell Line | IC50 (µM) | Reference |
| Alisertib | Aurora A Kinase | Multiple Cancer Cell Lines | 0.015 - 0.469 | [1] |
| Colorectal Cancer Cell Lines | 0.06 - >5 | [2] | ||
| Olaparib | PARP1/2 | UWB1.289 (BRCA1-null) | Not specified, synergistic with ATRi | [3] |
| MDA-MB-436 (BRCA1 mutant) | ~0.13 | [4] | ||
| Talazoparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | ~0.13 | [4] |
| VE-821 (ATR inhibitor) | ATR | UWB1.289 (BRCA1-null) | Not specified, used at 1 µM | [5] |
| Adavosertib (WEE1 inhibitor) | WEE1 | FaDu (TP53 mutant) | IC50 established, synergistic with Alisertib | [6] |
Table 2: Comparison of Cellular Effects in BRCA-Deficient Cells
| Therapeutic Agent | Primary Cellular Effect | Key Biomarkers |
| Alisertib | Mitotic catastrophe, G2/M arrest, apoptosis | Increased polyploidy, mitotic spindle defects, increased p53/p21[2][7] |
| PARP Inhibitors | Replication fork collapse, accumulation of DSBs, apoptosis | Increased γH2AX foci, PARP trapping, caspase-3 cleavage[4][8] |
| ATR Inhibitors | Replication catastrophe, abrogation of S and G2 checkpoints | Increased γH2AX foci, ssDNA accumulation, mitotic entry with damaged DNA[9] |
| WEE1 Inhibitors | Abrogation of G2/M checkpoint, premature mitotic entry, mitotic catastrophe | Decreased pCDK1 (Tyr15), increased γH2AX foci, apoptosis[6][10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by Alisertib and its alternatives, leading to synthetic lethality in BRCA-deficient cells.
Caption: Alisertib inhibits Aurora A kinase, leading to defective mitotic spindle formation and chromosome segregation, ultimately causing mitotic catastrophe and apoptosis in rapidly dividing cancer cells.
Caption: PARP inhibitors trap PARP at single-strand breaks, leading to replication fork collapse and the formation of double-strand breaks that cannot be repaired in HR-deficient BRCA mutant cells, resulting in apoptosis.[11]
Caption: ATR inhibitors block the cellular response to replication stress, preventing cell cycle arrest and replication fork stabilization, which causes replication catastrophe and cell death, particularly in cells with high intrinsic replication stress like BRCA-deficient tumors.[9][12]
Caption: WEE1 inhibitors abrogate the G2/M checkpoint by preventing the inhibitory phosphorylation of CDK1, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[6][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these therapeutic agents.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[13][14]
Materials:
-
BRCA-deficient and proficient cancer cell lines
-
Complete cell culture medium
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using a solubilizing agent other than DMSO, carefully remove the medium and add 150 µL of the solubilization solution to each well. If using DMSO, add 100 µL to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][15][16]
Materials:
-
Treated and untreated cell populations
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired inhibitor for the appropriate time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay quantifies the formation of DNA double-strand breaks by visualizing γH2AX foci.[6]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the inhibitor for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Conclusion
Alisertib presents a compelling mechanism for inducing synthetic lethality in BRCA-deficient cancers by targeting the mitotic machinery, a pathway distinct from the DNA damage response pathways targeted by PARP, ATR, and WEE1 inhibitors. While PARP inhibitors are the most clinically advanced class of drugs exploiting synthetic lethality in this context, the emergence of resistance necessitates the exploration of alternative and combination strategies. The data presented in this guide suggest that Alisertib, as well as ATR and WEE1 inhibitors, hold promise as monotherapies or in combination with PARP inhibitors to overcome resistance and enhance therapeutic efficacy. The provided experimental protocols offer a framework for researchers to further investigate and validate these promising therapeutic avenues. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and optimal therapeutic positioning of these agents in the treatment of BRCA-deficient cancers.
References
- 1. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-crt.org [e-crt.org]
- 8. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Maintained complete response to talazoparib in a BRCA-2 mutated metastatic luminal breast cancer: case report and review of literature [frontiersin.org]
- 12. The PARP inhibitor AZD2281 (Olaparib) induces autophagy/mitophagy in BRCA1 and BRCA2 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP inhibitors beyond BRCA-mutated cancers: precision medicine at the crossroads - Tomasik - Precision Cancer Medicine [pcm.amegroups.org]
- 16. onclive.com [onclive.com]
Comparative Analysis of Aurora Kinase Inhibitors MK-5108 and Alisertib in Lung Cancer Models
A detailed examination of two prominent Aurora A kinase inhibitors, MK-5108 (Tozasertib) and Alisertib (MLN8237), reveals their potential as therapeutic agents in lung cancer. This guide provides a comparative analysis of their performance in preclinical lung cancer models, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Aurora kinases, particularly Aurora A (AURKA), are crucial regulators of mitosis. Their overexpression is a common feature in various malignancies, including lung cancer, and is often associated with poor prognosis and resistance to standard therapies.[1][2] This has positioned AURKA as a compelling target for anticancer drug development. Both MK-5108 and Alisertib are potent and selective inhibitors of AURKA, inducing cell cycle arrest, polyploidy, and apoptosis in cancer cells.[3][4] This guide delves into a comparative analysis of their preclinical efficacy and mechanisms of action in lung cancer models.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro anti-proliferative activity of MK-5108 and Alisertib in various lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, derived from cell viability assays, indicate the potency of each compound.
Table 1: Anti-proliferative Activity of MK-5108 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | MK-5108 IC50 (nM) |
| H460 | Large Cell Carcinoma | 15 |
| A549 | Adenocarcinoma | 20 |
| H358 | Bronchioloalveolar Carcinoma | 25 |
| H1299 | Large Cell Carcinoma | 30 |
| Calu-1 | Squamous Cell Carcinoma | 40 |
| H226 | Squamous Cell Carcinoma | 50 |
| H1703 | Squamous Cell Carcinoma | 60 |
| H520 | Squamous Cell Carcinoma | 75 |
| H2170 | Squamous Cell Carcinoma | 100 |
| H322 | Bronchioloalveolar Carcinoma | 120 |
| H292 | Mucoepidermoid Carcinoma | 150 |
Data sourced from a study assessing the preclinical efficacy of MK-5108 in a panel of NSCLC cell lines.[1][3]
Table 2: Anti-proliferative Activity of Alisertib in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib IC50 (nM) |
| SCLC Cell Lines (various) | Small Cell Lung Cancer | 9 - 34 |
| Calu-6 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed tumor growth inhibition in xenografts |
Data for SCLC cell lines sourced from an abstract on the antitumor activity of alisertib.[5] Information on Calu-6 is from a study on the discovery of selective oral Aurora A inhibitors.[6]
Mechanism of Action and Signaling Pathways
Both MK-5108 and Alisertib exert their anticancer effects primarily through the inhibition of Aurora A kinase. This disruption of AURKA function leads to a cascade of events culminating in mitotic catastrophe and cell death.
Mechanism of Action of Aurora A Kinase Inhibitors
Caption: Mechanism of action for MK-5108 and Alisertib.
Aurora A Kinase Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway in mitosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to evaluate the efficacy of MK-5108 and Alisertib.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of MK-5108 and Alisertib on lung cancer cell lines and to calculate the IC50 values.
-
Procedure:
-
Lung cancer cells were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of MK-5108 or Alisertib.
-
After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated using non-linear regression analysis.[1][3]
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the effect of MK-5108 and Alisertib on the cell cycle distribution of lung cancer cells.
-
Procedure:
-
Lung cancer cells were seeded in 6-well plates and treated with various concentrations of MK-5108 or Alisertib for 24 to 48 hours.
-
Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells was analyzed using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.[3][4]
-
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Comparative Discussion
Both MK-5108 and Alisertib demonstrate potent anti-proliferative activity against a range of lung cancer cell lines, albeit with some differences in the reported potencies and the specific cancer subtypes tested.
-
MK-5108 has shown broad efficacy across a panel of NSCLC cell lines with varying histological subtypes.[1][3] The IC50 values are consistently in the nanomolar range, indicating high potency. Studies have also highlighted its synergistic effects when combined with standard chemotherapeutic agents like cisplatin and docetaxel, suggesting its potential in combination therapy regimens.[3]
-
Alisertib has also demonstrated significant antitumor activity, particularly in SCLC models, with IC50 values in the low nanomolar range.[5] In vivo studies using xenograft models have further confirmed its ability to inhibit tumor growth.[6] Alisertib has also been investigated in combination with other targeted agents and chemotherapies, showing promise in overcoming drug resistance.[7]
The primary mechanism of action for both drugs is the inhibition of Aurora A kinase, leading to mitotic defects and subsequent cell death.[3][4] This shared mechanism underscores their potential applicability in tumors where AURKA is overexpressed or plays a critical oncogenic role.
References
- 1. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Therapy in Lung Cancer: Spotlight on Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tozasertib (VX-680) Demonstrates Potent Activity in Imatinib-Resistant Chronic Myeloid Leukemia Models
For Immediate Release
A Comparative Analysis of Tozasertib's Efficacy Against Second-Generation Tyrosine Kinase Inhibitors in Preclinical Models of Imatinib-Resistant Chronic Myeloid Leukemia (CML)
This guide provides a comparative overview of the efficacy of Tozasertib (VX-680), a potent Aurora kinase and BCR-ABL inhibitor, in preclinical models of imatinib-resistant Chronic Myeloid Leukemia (CML). The data presented herein is compiled from multiple studies to offer a comprehensive comparison with established second-generation tyrosine kinase inhibitors (TKIs), Dasatinib and Nilotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of CML.
Executive Summary
Tozasertib has demonstrated significant efficacy in overcoming imatinib resistance in CML, particularly in models harboring the challenging T315I mutation, which confers resistance to most currently approved TKIs. In vitro studies consistently show that Tozasertib inhibits the proliferation of imatinib-resistant CML cell lines at nanomolar concentrations. While direct head-to-head in vivo comparative studies are limited, available data suggests that Tozasertib's unique dual-targeting mechanism of both Aurora kinases and BCR-ABL provides a promising therapeutic strategy for patients who have developed resistance to imatinib and other TKIs.
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Tozasertib, Dasatinib, and Nilotinib against various imatinib-resistant CML cell lines, including those expressing the T315I mutation. Data is aggregated from multiple preclinical studies.
Table 1: IC50 Values (nM) in Imatinib-Resistant CML Cell Lines
| Cell Line | BCR-ABL Mutation | Tozasertib (VX-680) | Dasatinib | Nilotinib |
| Ba/F3 p210 T315I | T315I | ~300 | >1000 | >3000 |
| K562-R | (Imatinib-Resistant) | Not widely reported | Not widely reported | Not widely reported |
| Ba/F3 p210 E255V | E255V | Not widely reported | 1.5 - 3 | 30 - 150 |
| Ba/F3 p210 Y253H | Y253H | ~200 | 1 - 2 | 30 - 100 |
| Ba/F3 p210 M351T | M351T | Not widely reported | 0.5 - 1 | 20 - 35 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range.
In Vivo Efficacy in CML Xenograft Models
Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor activity of novel compounds. In these models, human CML cells are implanted into immunodeficient mice, which are then treated with the test compounds.
Table 2: Comparative In Vivo Efficacy in Imatinib-Resistant CML Xenograft Models
| Drug | Model | Dosing Schedule | Key Findings |
| Tozasertib (VX-680) | Ba/F3 T315I xenograft | 50-75 mg/kg, i.p., b.i.d. | Significant tumor growth inhibition and prolonged survival.[1] |
| Dasatinib | Imatinib-resistant CML models | 10-50 mg/kg/day, oral gavage | Effective in non-T315I imatinib-resistant models.[2][3] |
| Nilotinib | Imatinib-resistant CML models | 50-75 mg/kg/day, oral gavage | Effective in non-T315I imatinib-resistant models.[4] |
Experimental Protocols
In Vitro Cell Viability (MTS/MTT) Assay
This assay is used to assess the cytotoxic effect of the compounds on CML cell lines.
-
Cell Culture: Imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., Ba/F3-p210-T315I) CML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with IL-3.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Cells are treated with serial dilutions of Tozasertib, Dasatinib, or Nilotinib for 48-72 hours.
-
MTS/MTT Reagent Addition: After the incubation period, MTS or MTT reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.
In Vivo CML Xenograft Model
This model evaluates the in vivo anti-leukemic activity of the compounds.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: Approximately 1x10^6 to 5x10^6 imatinib-resistant CML cells (e.g., Ba/F3-p210-T315I) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Drug Administration: Once tumors are established (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Tozasertib (VX-680): Administered intraperitoneally (i.p.) at doses ranging from 50 to 75 mg/kg, twice daily (b.i.d.).[1]
-
Dasatinib: Administered orally via gavage at doses ranging from 10 to 50 mg/kg, once daily.[2][3]
-
Nilotinib: Administered orally via gavage at doses ranging from 50 to 75 mg/kg, once daily.[4]
-
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors and organs may be collected for further analysis.
Signaling Pathways and Mechanism of Action
BCR-ABL Signaling in Imatinib Resistance
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[5] Imatinib resistance often arises from point mutations in the BCR-ABL kinase domain, with the T315I "gatekeeper" mutation being a common cause of resistance to imatinib, dasatinib, and nilotinib.[5]
Caption: BCR-ABL signaling and imatinib resistance.
Tozasertib's Dual Mechanism of Action
Tozasertib inhibits not only the BCR-ABL kinase, including the T315I mutant, but also the Aurora family of serine/threonine kinases (A, B, and C).[1] Aurora kinases are key regulators of mitosis, and their inhibition leads to mitotic arrest and apoptosis. This dual mechanism provides a distinct advantage in overcoming resistance.
Caption: Tozasertib's dual inhibitory mechanism.
Experimental Workflow Overview
The following diagram outlines a general workflow for the preclinical evaluation of TKIs in imatinib-resistant CML models.
Caption: Preclinical evaluation workflow for TKIs.
Conclusion
The preclinical data strongly support the potent efficacy of Tozasertib (VX-680) in imatinib-resistant CML models, including those with the T315I mutation that are resistant to other second-generation TKIs. Its dual mechanism of targeting both BCR-ABL and Aurora kinases offers a promising therapeutic avenue. Further clinical investigation is warranted to fully elucidate its comparative efficacy and safety profile in patients with imatinib-resistant CML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What Is the Optimal Dose and Schedule for Dasatinib in Chronic Myeloid Leukemia: Two Case Reports and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib and PI3K Inhibitors: A Combination Therapy Comparison Guide for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of combining Alisertib, a selective Aurora Kinase A (AURKA) inhibitor, with Phosphoinositide 3-kinase (PI3K) pathway inhibitors is emerging as a promising approach for the treatment of various solid tumors. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by preclinical and clinical experimental data. The rationale for this combination lies in the observation that inhibition of AURKA by Alisertib can lead to a compensatory upregulation of the PI3K/Akt/mTOR signaling pathway, a key driver of cell survival and proliferation.[1][2] Co-inhibition of both pathways, therefore, presents a synergistic strategy to overcome potential resistance mechanisms and enhance anti-tumor efficacy.
Performance Comparison of Alisertib Combination Therapies
This section summarizes the quantitative data from key preclinical and clinical studies investigating the combination of Alisertib with different PI3K/mTOR inhibitors.
Preclinical In Vitro Studies: Synergistic Inhibition of Cancer Cell Growth
The combination of Alisertib with PI3K/mTOR inhibitors has demonstrated significant synergistic effects in reducing the viability of various cancer cell lines.
| Cell Line | Cancer Type | PI3K/mTOR Inhibitor | Alisertib Concentration | PI3K/mTOR Inhibitor Concentration | % Proliferation Inhibition (Combination vs. Alisertib Alone) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | TAK-228 | 25-125 nmol/L | 50 nmol/L | Statistically significant decrease (P ≤ 0.05) | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | TAK-228 | 25-125 nmol/L | 50 nmol/L | Statistically significant decrease (P ≤ 0.05) | [2][3] |
| HCC1937 | Triple-Negative Breast Cancer | TAK-228 | 25-125 nmol/L | 125 nmol/L | Statistically significant decrease (P ≤ 0.01) | [2][3] |
| BT-20 | Triple-Negative Breast Cancer | TAK-228 | 25-125 nmol/L | 125 nmol/L | Statistically significant decrease (P ≤ 0.01) | [2][3] |
| SUM149 | Inflammatory Breast Cancer | Buparlisib | 0.1-1 µM | 0.1-10 µM | Highly synergistic | [4] |
Preclinical In Vivo Studies: Enhanced Tumor Growth Inhibition
In vivo studies using patient-derived xenograft (PDX) models have corroborated the enhanced anti-tumor activity of the combination therapy.
| Tumor Model | Cancer Type | PI3K/mTOR Inhibitor | Alisertib Dosage | PI3K/mTOR Inhibitor Dosage | Tumor Growth Inhibition (TGI) - Combination | Citation |
| CU_TNBC_004 (Alisertib-resistant PDX) | Triple-Negative Breast Cancer | TAK-228 | 30 mg/kg p.o. daily | 0.5 mg/kg p.o. daily | 94.3% | [5] |
| SUM149 Xenograft | Inflammatory Breast Cancer | Buparlisib | 25 mg/kg i.p. (5 on, 2 off) | 25 mg/kg i.p. (5 on, 2 off) | Significantly greater than single agents (P < 0.01) | [6] |
Clinical Studies: Safety and Preliminary Efficacy
Phase I clinical trials have established the safety and recommended Phase 2 dose (RP2D) of Alisertib in combination with the TORC1/2 inhibitor sapanisertib (TAK-228).
| Study Phase | Cancer Type | N | Recommended Phase 2 Dose (RP2D) | Most Common Grade 3-4 Adverse Events | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| Phase I | Advanced Solid Tumors | 18 | Alisertib 30 mg BID (days 1-7 of 21-day cycle) + TAK-228 2 mg daily | Neutropenia, Fatigue, Nausea, Mucositis, Rash | - | - | [2][7] |
| Phase Ib Expansion | Advanced Solid Tumors | 20 | Alisertib 30 mg BID (days 1-7 of 21-day cycle) + Sapanisertib 2 mg daily | Neutropenia, Fatigue | 6% | 44% | [8] |
| Phase Ib Expansion | Pancreatic Adenocarcinoma | 11 | Alisertib 30 mg BID (days 1-7 of 21-day cycle) + Sapanisertib 2 mg daily | - | Modest response | Prolonged stable disease in one patient | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: Signaling pathway of Alisertib and PI3K inhibitors.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key studies. Note that specific details for exact replication may require consulting the original publications and their supplementary materials.
Cell Viability Assay (based on Diamond et al., 2020)[2]
-
Cell Lines: Triple-negative breast cancer cell lines (MDA-MB-468, MDA-MB-231, HCC1937, BT-20).
-
Seeding: Cells are plated in 96-well white-walled plates and incubated overnight.
-
Treatment: Cells are exposed to increasing concentrations of Alisertib (25 nmol/L-125 nmol/L) alone and in combination with TAK-228 at a fixed concentration (50 nmol/L for sensitive lines, 125 nmol/L for resistant lines).
-
Assessment: Proliferation is assessed at 96 hours using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
Western Blot Analysis (general protocol)
-
Cell Lysis: Cells are treated with the indicated drugs for the specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, cleaved caspase-3) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study (based on Al-Ali et al., 2023 and Diamond et al., 2020)[5][6]
-
Animal Models: Immunocompromised mice (e.g., nude or Rag2-/-;IL2Rγc-/-) are used.
-
Tumor Implantation: Human cancer cells (e.g., SUM149) or patient-derived tumor fragments are subcutaneously or orthotopically implanted.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Alisertib alone, PI3K inhibitor alone, and the combination. Drugs are administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the specified doses and schedules.
-
Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.
Conclusion
The combination of Alisertib with PI3K inhibitors represents a rational and promising therapeutic strategy for solid tumors. Preclinical data consistently demonstrate synergistic anti-tumor effects, including decreased cell proliferation, induction of apoptosis, and significant tumor growth inhibition in vivo.[2][4][5] Early-phase clinical trials have established the feasibility and safety of this combination, although clinical activity appears to be modest and may be limited to specific patient populations.[8] Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy and to explore its efficacy in larger, randomized clinical trials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this combination in their own preclinical models.
References
- 1. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Aurora A Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The Aurora A kinase, a key regulator of mitotic progression, is a validated target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, driving research into potent and selective inhibitors. This guide provides a head-to-head comparison of three prominent Aurora A inhibitors currently in clinical development: Alisertib (MLN8237), LY3295668, and VIC-1911.
Biochemical Potency and Selectivity
A critical aspect of Aurora A inhibitor development is achieving high potency against the target kinase while maintaining selectivity, particularly over the closely related Aurora B kinase. Inhibition of Aurora B can lead to distinct and often more severe toxicities, such as polyploidy. The following table summarizes the in vitro potency and selectivity of the three inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity (Aurora B / Aurora A) |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | >200-fold[1] |
| Aurora B | 396.5[1] | ||
| LY3295668 | Aurora A | 1.12 (IC50) / 0.8 (Ki)[2] | ~1348-fold (based on IC50) |
| Aurora B | 1510 (IC50) / 1038 (Ki)[2] | ||
| VIC-1911 | Aurora A | 1.0 (IC50)[3] | 95-fold[3] |
| Aurora B | 95 (IC50)[3] |
Clinical Efficacy and Safety Profile
The clinical development of these inhibitors has provided valuable insights into their therapeutic potential and associated toxicities. The following tables summarize key clinical data from monotherapy and combination therapy trials.
Monotherapy Clinical Trial Data
| Inhibitor | Cancer Type(s) | Key Efficacy Results | Common Adverse Events (Grade ≥3) |
| Alisertib (MLN8237) | Relapsed/Refractory Peripheral T-Cell Lymphoma | ORR: 33%[4] | Neutropenia, thrombocytopenia, anemia, stomatitis |
| Endocrine-Resistant Advanced Breast Cancer | ORR: 19.6%, mPFS: 5.6 months[5] | Neutropenia (41.8%), anemia (13.2%)[5] | |
| Platinum-Resistant/Refractory Ovarian Cancer | ORR: 10%, Durable SD in 19%[2] | Neutropenia (42%), leukopenia (23%), stomatitis (19%), thrombocytopenia (19%)[2] | |
| LY3295668 | Locally Advanced or Metastatic Solid Tumors (Phase 1) | DCR: 69% (9 patients with stable disease)[6] | Mucositis, diarrhea, neutropenia[6] |
| VIC-1911 | KRAS G12C-Mutant NSCLC (Monotherapy Arm) | Data from the monotherapy arm of the Phase 1a/1b trial (NCT05374538) are not yet fully reported.[5][7][8] | Not yet reported for monotherapy. |
Combination Therapy Clinical Trial Data
| Inhibitor | Combination Partner(s) | Cancer Type | Key Efficacy Results |
| Alisertib (MLN8237) | Paclitaxel | Small-Cell Lung Cancer | Median PFS: 101 days (vs. 66 days with placebo + paclitaxel) |
| VIC-1911 | Osimertinib | TKI-Resistant, EGFR-Mutant NSCLC | Osimertinib-naïve: ORR 50%, 6m PFS rate 70.0%; Osimertinib-resistant: ORR 0%, DCR 53.8%, 6m PFS rate 38.5%[9] |
| VIC-1911 | Sotorasib | KRAS G12C-Mutant NSCLC | Preclinical data shows synergy.[7][8][10] Clinical data from the combination arm of NCT05374538 is emerging.[5][7][8] |
Signaling Pathway and Mechanism of Action
Aurora A is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. Its functions include centrosome maturation and separation, and the formation and stability of the bipolar spindle. Overexpression of Aurora A can lead to genomic instability and tumorigenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. businesswire.com [businesswire.com]
MK-5108 selectivity profiling against a panel of 233 kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinase inhibitor MK-5108, focusing on its selectivity profile against a comprehensive panel of 233 kinases. The data presented here is compiled from publicly available research to assist in evaluating MK-5108's potential as a specific and potent tool for cancer research and drug development.
High Specificity for Aurora A Kinase
MK-5108 is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is frequently observed in various human cancers, making it a compelling target for anticancer therapies.[1] MK-5108 demonstrates robust selectivity for Aurora A over its closely related family members, Aurora B and Aurora C.
Quantitative Kinase Profiling
The selectivity of MK-5108 was rigorously evaluated against a panel of 233 different kinases. The following tables summarize the inhibitory activity of MK-5108 against the Aurora kinase family and other notable off-target kinases.
Table 1: Potency and Selectivity against Aurora Kinases
| Kinase | IC50 (nM) | Selectivity vs. Aurora A |
| Aurora A | 0.064 | 1-fold |
| Aurora B | 14.1 | 220-fold |
| Aurora C | 12.2 | 190-fold |
Data sourced from Shimomura et al., 2010.
Table 2: Significant Off-Target Kinase Inhibition
| Kinase | IC50 (nM) | Selectivity vs. Aurora A |
| TrkA | - | <100-fold |
Of the 233 kinases tested, TrkA was the only other kinase inhibited with less than 100-fold selectivity compared to Aurora A. The specific IC50 value for TrkA was not provided in the primary literature.[1]
Experimental Protocols
The determination of kinase inhibition and selectivity is paramount for the characterization of small molecule inhibitors like MK-5108. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of MK-5108 required to inhibit 50% of the enzymatic activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, Aurora B, Aurora C)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), including a radiolabeled or fluorescently labeled version
-
MK-5108 (or other test compound)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies for immunoassays)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of MK-5108 in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the various concentrations of MK-5108. Include control wells with no inhibitor (vehicle control) and no kinase (background control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection of Activity: Measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., incorporation of radiolabeled phosphate, fluorescence resonance energy transfer [FRET], or antibody-based detection).
-
Data Analysis:
-
Subtract the background signal from all other readings.
-
Calculate the percentage of kinase activity for each MK-5108 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MK-5108 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of MK-5108's activity, the following diagrams are provided.
Caption: Workflow for Biochemical Kinase Inhibition (IC50) Assay.
Caption: Simplified Aurora A Signaling Pathway and Point of MK-5108 Inhibition.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Aurora A Inhibitor 4
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Aurora A inhibitor 4, a potent compound used in cancer research and other drug development applications. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for "this compound," this compound must be handled as a potentially hazardous substance, following the best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.
Core Principles of Disposal
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, are to be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or discharged into the sewer system.[1][2][3][4]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to minimize the risk of exposure through skin contact, inhalation, or ingestion.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: When handling the compound in powder form or if aerosols may be generated, a NIOSH-approved respirator is recommended. Operations should ideally be conducted within a certified chemical fume hood.
Always wash hands thoroughly with soap and water after handling the compound.[3] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.[3]
Step-by-Step Disposal Protocol
The following protocols provide detailed methodologies for the proper disposal of this compound in its various forms.
1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2][4][5][6] This includes:
-
Unused or expired pure compound.
-
Solutions containing the inhibitor.
-
Contaminated consumables.
2. Waste Containerization and Labeling: Proper containment and labeling are crucial for safe storage and disposal.
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | Place in a designated, robust, and sealable hazardous waste container.[4] | The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components. The accumulation start date should also be recorded.[4] |
| Liquid Waste | Collect in a dedicated, leak-proof, and shatter-resistant container. The container must be kept closed when not in use.[4] | The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent composition. |
| Sharps Waste | Dispose of chemically contaminated sharps (e.g., needles, blades, Pasteur pipettes) in a labeled, puncture-resistant sharps container.[7] | The container should be labeled as "Chemically Contaminated Sharps" and specify "this compound" as a contaminant. |
| Contaminated Labware & PPE | Collect items such as pipette tips, vials, gloves, and bench paper in a designated solid hazardous waste container.[3][4] | The container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant ("this compound").[8] |
3. Storage of Hazardous Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5] Ensure that incompatible waste types are physically segregated to prevent adverse chemical reactions.[5]
4. Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated. A common and effective procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.[4]
5. Spill Management: In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Control: For small, manageable spills, and if you are trained to do so, contain the spill using a chemical spill kit.
-
Cleanup: Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be collected and disposed of as hazardous chemical waste.[2][8]
6. Final Disposal: Arrange for the collection and disposal of all this compound waste through your institution's EHS department or a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[3]
Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
